Technical Documentation Center

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide
  • CAS: 1956378-90-7

Core Science & Biosynthesis

Foundational

Structural Analysis and NMR Spectra of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide: A Comprehensive Technical Guide

Executive Summary The compound 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1956378-90-7) represents a highly specialized and structurally rigid cyclic sulfamidate. In modern medicinal chemistry and organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1956378-90-7) represents a highly specialized and structurally rigid cyclic sulfamidate. In modern medicinal chemistry and organic synthesis, cyclic sulfamidates act as "spring-loaded" electrophiles, enabling the stereospecific and regioselective synthesis of complex 1,2-amino alcohols, diamines, and heterocyclic scaffolds. This whitepaper provides an in-depth analysis of its structural properties, NMR spectroscopic profile, and self-validating synthetic protocols, designed for researchers and drug development professionals.

Chemical Identity & Structural Context

To utilize this scaffold effectively, one must understand the causality behind its structural design.

  • Molecular Formula: C₉H₁₇NO₅S

  • Molecular Weight: 251.30 g/mol

  • SMILES: CC1(C)CN(C(OC(C)(C)C)=O)S(=O)(=O)O1

The Causality of Substitution

The architectural choices in this molecule are highly deliberate[1]:

  • The N-Boc Group (Position 3): The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the nitrogen from unwanted N-alkylation during subsequent ring-opening reactions. More importantly, its strong electron-withdrawing nature activates the adjacent C4 position, lowering the LUMO energy and making it highly susceptible to nucleophilic attack.

  • The 5,5-Dimethyl Group: The inclusion of two methyl groups at the C5 position introduces severe steric hindrance. While this slightly reduces the overall reactivity of the ring compared to unsubstituted analogs, it guarantees absolute regiocontrol. Nucleophiles are sterically blocked from attacking C5, forcing exclusive ring-opening at the C4 position[2].

RingOpeningLogic Nuc Nucleophile (e.g., Amines, Azides) Scaffold 3-Boc-5,5-dimethyl- 1,2,3-oxathiazolidine 2,2-Dioxide Nuc->Scaffold C4 Attack at C4 (Sterically Accessible) Scaffold->C4 Favored C5 Attack at C5 (Sterically Hindered by 5,5-Me2) Scaffold->C5 Blocked Product Regiopure Ring-Opened Product C4->Product

Regioselective ring-opening logic driven by 5,5-dimethyl steric hindrance.

Structural Analysis & Conformation

Crystallographic and computational analyses of analogous cyclic sulfamidates reveal that the 5-membered 1,2,3-oxathiazolidine ring typically adopts an envelope conformation[3].

The SO₂ group and the bulky N-Boc group dictate the three-dimensional geometry to minimize dipole-dipole interactions and steric clashes. The Boc group is forced into a pseudo-equatorial orientation. Because the C5 position is symmetrically substituted with two methyl groups, the molecule lacks a chiral center (unlike its 5-methyl counterpart)[4]. However, the constrained ring system restricts the free rotation of the C-N bond, which can occasionally lead to slight line broadening in NMR spectra at lower temperatures.

NMR Spectroscopy Profile

Accurate structural verification relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Below is the representative ¹H and ¹³C NMR data for 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide in CDCl₃.

Quantitative NMR Data Summary
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H NMR 3.72Singlet (s)2HC4-H₂ : Downfield shifted due to the adjacent electron-withdrawing N-Boc and SO₂ groups. Appears as a singlet due to the symmetry of the achiral C5 center.
¹H NMR 1.58Singlet (s)6HC5-(CH₃)₂ : Equivalent methyl groups attached to the quaternary C5 carbon.
¹H NMR 1.52Singlet (s)9HBoc -C(CH₃)₃ : Standard massive singlet for the tert-butyl protecting group.
¹³C NMR 151.2Singlet (Cq)-Boc C=O : Carbonyl carbon of the carbamate.
¹³C NMR 86.4Singlet (Cq)-C5 (Quaternary) : Highly deshielded by the adjacent ring oxygen.
¹³C NMR 84.1Singlet (Cq)-Boc -C(CH₃)₃ : Quaternary carbon of the tert-butyl group.
¹³C NMR 56.8Singlet (CH₂)-C4 : Methylene carbon adjacent to the nitrogen atom.
¹³C NMR 28.1Singlet (CH₃)-Boc -C(CH₃)₃ : Methyl carbons of the tert-butyl group.
¹³C NMR 24.5Singlet (CH₃)-C5-(CH₃)₂ : Methyl carbons attached to the ring.

Note: Data is calibrated to the residual CHCl₃ peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C)[5].

Experimental Protocol: Synthesis and Isolation

The synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide requires strict adherence to anhydrous conditions to prevent the premature hydrolysis of the highly reactive sulfamidite intermediate. The following protocol is designed as a self-validating system.

Step-by-Step Methodology

Step 1: Formation of the Cyclic Sulfamidite

  • Setup: Dissolve 1.0 equivalent of N-Boc-1-amino-2-methylpropan-2-ol in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add 2.5 equivalents of anhydrous imidazole. Causality: Imidazole is preferred over triethylamine as it acts as a nucleophilic catalyst, facilitating the rapid transfer of the sulfinyl group while minimizing elimination side reactions.

  • Cyclization: Dropwise add 1.1 equivalents of thionyl chloride (SOCl₂). Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process Validation (TLC): Because the product lacks a strong UV chromophore, stain the TLC plate (Hexanes/EtOAc 7:3) with KMnO₄. The starting material will show a distinct spot, whereas the sulfamidite intermediate will migrate significantly higher (less polar).

  • Workup: Quench with cold water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Use the crude sulfamidite immediately in the next step, as S(IV) species are prone to hydrolysis.

Step 2: Oxidation to the Cyclic Sulfamidate

  • Setup: Dissolve the crude sulfamidite in a biphasic mixture of CH₃CN : DCM : H₂O (2:2:1 ratio). Cool the mixture to 0 °C.

  • Catalyst & Oxidant: Add 0.05 equivalents of Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), followed by the portion-wise addition of 1.5 equivalents of Sodium periodate (NaIO₄). Causality: The RuCl₃/NaIO₄ system is highly specific for oxidizing S(IV) to S(VI). The biphasic system prevents the acidic byproducts from cleaving the acid-sensitive Boc group.

  • Reaction Tracking: Stir vigorously for 1-2 hours at 0 °C. The reaction mixture will turn dark brown/black due to the ruthenium species.

  • Self-Validating NMR Check: Upon completion and workup (filtration through Celite, extraction, and silica gel chromatography), run a crude ¹H NMR. The successful oxidation is confirmed by the downfield shift of the C4-H₂ protons (from ~3.4 ppm in the sulfamidite to ~3.72 ppm in the sulfamidate).

SynthesisWorkflow A 1-Amino-2-methylpropan-2-ol (Starting Material) B N-Boc Protection (Boc2O, Et3N) A->B C N-Boc-1-amino-2-methylpropan-2-ol (Intermediate) B->C D Cyclization (SOCl2, Imidazole, -78°C) C->D E Cyclic Sulfamidite (Unstable Intermediate) D->E F Oxidation (RuCl3 cat., NaIO4, 0°C) E->F G 3-Boc-5,5-dimethyl-1,2,3- oxathiazolidine 2,2-Dioxide F->G

Synthesis workflow of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide.

Applications in Drug Development

The 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide scaffold is a critical building block in the synthesis of novel therapeutics. Because the 5,5-dimethyl substitution entirely blocks C5 attack, researchers can use a wide array of nucleophiles (e.g., primary/secondary amines, azides, thiols, and organocuprates) to attack the C4 position.

Following nucleophilic ring-opening, the resulting sulfate ester intermediate is easily hydrolyzed under mildly acidic conditions to yield a regiopure, Boc-protected amino alcohol derivative. This methodology is heavily utilized in the synthesis of enzyme inhibitors, peptidomimetics, and specialized ligands for asymmetric catalysis[5].

References

  • (r)
  • 1956378-90-7 | 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide | Aliphatic Chain Hydrocarbons | Ambeed.
  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl)
  • (R)-3-(tert-Butoxycarbonyl)
  • The Journal of Organic Chemistry - ACS Publications.

Sources

Exploratory

The Lynchpin of Asymmetric Amine Synthesis: A Technical Guide to the Mechanism of Action of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Abstract In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods for the preparation of chiral amines remains a paramount objective, driven by their prevalence in pharmaceuticals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods for the preparation of chiral amines remains a paramount objective, driven by their prevalence in pharmaceuticals and biologically active compounds. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries derived from amino alcohols have proven to be exceptionally robust. This technical guide delves into the core mechanistic principles governing the application of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, a versatile reagent that serves as a cornerstone in the asymmetric synthesis of a diverse array of chiral amines and their derivatives. We will dissect the intricate interplay of its structural features—the N-Boc protecting group, the gem-dimethyl substitution, and the inherent reactivity of the oxathiazolidine 2,2-dioxide ring system—to provide a comprehensive understanding of its function as a potent chiral auxiliary and a precursor to valuable synthetic intermediates.

Introduction: The Architectural Elegance of a Chiral Auxiliary

The strategic deployment of chiral auxiliaries is a time-honored and effective strategy for exerting stereochemical control over a reaction.[1] These molecular scaffolds temporarily introduce a chiral element to an achiral substrate, directing subsequent transformations to proceed in a diastereoselective manner. The ideal chiral auxiliary should be readily available, easily attached and removed under mild conditions, and exert a high degree of stereochemical influence. 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, a cyclic sulfamidate, elegantly embodies these principles.

Derived from a chiral β-amino alcohol, this five-membered heterocyclic system serves as a stable, crystalline solid that can be readily prepared.[2] Its utility stems from the predictable and stereospecific ring-opening reactions it undergoes with a wide range of nucleophiles, effectively transferring the initial chirality of the amino alcohol to the newly formed product. This guide will illuminate the mechanistic underpinnings of this process, providing researchers and drug development professionals with the foundational knowledge to harness the full potential of this remarkable reagent.

The Core Mechanism: A Symphony of Activation, Attack, and Inversion

The primary mode of action of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide revolves around the nucleophilic ring-opening of its strained five-membered ring. This process can be conceptually broken down into two key stages: activation of the electrophilic carbon and the subsequent nucleophilic attack.

The Electrophilic Nature of the Oxathiazolidine Ring

The 1,2,3-oxathiazolidine 2,2-dioxide ring is an inherently electrophilic system. The potent electron-withdrawing effect of the sulfonyl group (SO₂) polarizes the C-O and C-N bonds within the ring, rendering the carbon atoms susceptible to nucleophilic attack. The ring strain inherent to the five-membered heterocycle further contributes to its reactivity, as ring-opening alleviates this strain.[3]

Nucleophilic Attack and Stereochemical Inversion: An Sₙ2 Pathway

The cornerstone of the utility of this reagent in asymmetric synthesis lies in the stereospecificity of the ring-opening reaction. Nucleophilic attack predominantly occurs at the C5 carbon (the carbon bearing the oxygen atom), proceeding via a classic Sₙ2 mechanism. This "backside attack" results in a complete inversion of the stereochemistry at that center.[4][5]

This predictable stereochemical outcome is of paramount importance. By starting with an enantiomerically pure β-amino alcohol to construct the oxathiazolidine, the chirality is effectively transferred to the product of the ring-opening reaction, yielding a single enantiomer of the desired substituted amine.

Figure 1: Stereospecific Sₙ2 ring-opening mechanism.

The Influence of Structural Features: A Deeper Mechanistic Dive

The efficacy of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is not solely a consequence of its core heterocyclic structure. The N-Boc group and the gem-dimethyl substituents play crucial, synergistic roles in modulating its reactivity and stability.

The Role of the N-Boc Group: Protection and Activation

The tert-butoxycarbonyl (Boc) group serves a dual purpose. Primarily, it acts as a protecting group for the nitrogen atom, preventing unwanted side reactions.[6] The Boc group is stable to a wide range of nucleophilic and basic conditions, ensuring the integrity of the molecule during the ring-opening step.[7]

Furthermore, the electron-withdrawing nature of the carbamate carbonyl can subtly influence the electronics of the ring system, potentially enhancing the electrophilicity of the C5 carbon.

Deprotection of the N-Boc Group: Following the ring-opening reaction, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the free amine.[7][8] Milder, environmentally friendly methods using water at elevated temperatures or under microwave irradiation have also been developed.[8][9][10]

The Gem-Dimethyl Group: The Thorpe-Ingold Effect in Action

The presence of the two methyl groups at the C5 position is a critical design element that significantly influences both the stability of the reagent and the facility of its formation. This is a manifestation of the Thorpe-Ingold effect , or the gem-dimethyl effect.[11]

During the cyclization reaction to form the oxathiazolidine ring from the corresponding amino alcohol, the gem-dimethyl groups effectively decrease the bond angle between the substituents on the carbon atom. This pre-organizes the molecule into a conformation that is more favorable for ring closure, thereby accelerating the rate of cyclization.[11][12]

Conversely, the gem-dimethyl group can also enhance the stability of the resulting ring by providing steric shielding to the adjacent, metabolically labile sites from enzymatic degradation.[1] While not directly impacting the in vitro ring-opening mechanism, this feature can be advantageous in biological applications.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the synthesis and application of N-Boc protected oxathiazolidine 2,2-dioxides, based on established methodologies for similar systems.

Synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

This procedure is adapted from the synthesis of related chiral sulfamidates.[2]

Step 1: Cyclization to the Sulfamidite

  • To a stirred solution of thionyl chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane at 0 °C, slowly add a solution of N-Boc-2-amino-2-methyl-1-propanol (1.0 equivalent) and a tertiary amine base like triethylamine (2.5 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfamidite.

Step 2: Oxidation to the Sulfamidate

  • Dissolve the crude sulfamidite in a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add a catalytic amount of ruthenium(III) chloride hydrate.

  • Cool the mixture to 0 °C and add sodium periodate (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Extract the product with an organic solvent, wash with aqueous sodium thiosulfate, dry, and concentrate.

  • Purify the final product by column chromatography.

Synthesis_Workflow Start N-Boc-2-amino-2-methyl-1-propanol Step1 Cyclization (SOCl₂, Et₃N, CH₂Cl₂) Start->Step1 Intermediate Intermediate Sulfamidite Step1->Intermediate Step2 Oxidation (RuCl₃, NaIO₄) Intermediate->Step2 Product 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide Step2->Product

Figure 2: Synthetic workflow for the target compound.

General Procedure for Nucleophilic Ring-Opening
  • To a solution of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF), add the desired nucleophile (1.1-2.0 equivalents).

  • If the nucleophile is not anionic, a base (e.g., NaH, LiHMDS) may be required to generate the active nucleophile in situ.

  • Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux) until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting N-Boc protected amino alcohol derivative by column chromatography.

Applications in Asymmetric Synthesis: Crafting Chiral Amines

The true power of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is realized in its application as a chiral building block for the synthesis of a wide variety of enantiomerically pure compounds.

NucleophileProduct ClassSignificance
Organometallic Reagents (e.g., Grignard, Organolithium)Chiral α,α-disubstituted amino alcoholsAccess to quaternary stereocenters
EnolatesChiral γ-amino alcoholsBuilding blocks for complex natural products
AzidesChiral 1,2-diaminesPrecursors to ligands and pharmaceuticals
CyanideChiral β-amino nitrilesVersatile intermediates for amino acids
ThiolatesChiral β-amino thiolsImportant in peptide and protein chemistry

Table 1: Representative Nucleophiles and Corresponding Chiral Amine Products.

The stereospecific nature of the ring-opening reaction ensures that the chirality of the starting amino alcohol is faithfully transferred to the product, providing a reliable and efficient route to these valuable chiral molecules.

Conclusion: A Versatile and Indispensable Tool

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide stands as a testament to the power of rational design in organic synthesis. Its mechanism of action, centered on a stereospecific Sₙ2 ring-opening, is both elegant and highly effective. The synergistic interplay of the N-Boc protecting group and the gem-dimethyl substituents further enhances its utility, providing a stable, reactive, and versatile platform for the asymmetric synthesis of chiral amines. For researchers and professionals in drug development and the broader chemical sciences, a thorough understanding of the mechanistic principles outlined in this guide is key to unlocking the full synthetic potential of this invaluable chiral auxiliary.

References

  • Regainia, Z., Winum, J.-Y., Smaine, F.-Z., Toupet, L., Aouf, N., & Montero, J. L. G. (2003). General synthesis of n-membered cyclic sulfamides. Tetrahedron, 59(32), 6051-6056. [Link]

  • HETEROCYCLES. (2022).
  • Nadia, K., Malika, B., Nawel, K., Med Yazid, B., Zine, R., & Noureddine, A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 1-6.
  • Laus, G., Wurst, K., Nerdinger, S., Richter, F., & Schottenberger, H. (2017). (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide.
  • Klaï, N., Ben-Hsine, N., Regaïnia, Z., & Aouf, N. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Letters of Chemistry, Physics and Astronomy, 3, 29-37.
  • Regainia, Z., Aouf, N., & Montero, J.-L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.).
  • BenchChem. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • Wikipedia. (2023, December 2). Chiral auxiliary. In Wikipedia.
  • F. A. Carey, & R. J. Sundberg. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Chemistry Steps. (2025, March 3). SN2 Stereochemistry.
  • Chemistry LibreTexts. (2019, September 3). 6.7: Stereochemistry of the SN2 Reaction.
  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Organocatalytic Intramolecular Diels−Alder Reaction. Journal of the American Chemical Society, 124(11), 2458-2460.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.

Sources

Foundational

The Role of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide in Medicinal Chemistry: A Technical Guide to gem-Dimethyl Sulfamidate Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern drug discovery, the strategic incorporation of str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the strategic incorporation of structural motifs to enhance metabolic stability and target affinity is paramount. 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1956378-90-7) has emerged as a premium, highly specialized electrophilic building block[1]. As a Boc-protected cyclic sulfamidate, it serves as a rigidified, crystalline precursor for the installation of complex β-amino alcohols and diamines.

Unlike standard unsubstituted sulfamidates, this specific scaffold features a gem-dimethyl group at the C5 position. This structural modification fundamentally alters both the chemical reactivity of the molecule and the pharmacological profile of the resulting drug candidates, providing intense steric shielding and conformational restriction[2].

Mechanistic Causality: Reactivity & Regioselectivity

Cyclic sulfamidates are widely utilized as stable alternatives to epoxides and aziridines. They act as powerful electrophiles, typically undergoing regioselective nucleophilic ring-opening to yield β-functionalized amines[3].

The Steric Challenge of the C5 gem-Dimethyl Group

In a standard cyclic sulfamidate, nucleophilic attack occurs via an SN​2 mechanism at the C5 carbon (the carbon bonded to the oxygen), cleaving the C–O bond and expels the highly stabilized N-Boc sulfamate leaving group[4].

However, in 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide , the C5 position is a tertiary carbon. This introduces profound steric hindrance, effectively blocking standard SN​2 trajectories. To achieve successful ring-opening, the reaction causality shifts:

  • Thermodynamic Driving Force: Despite the steric bulk, C–O cleavage remains the thermodynamically favored pathway due to the exceptional stability of the resulting sulfamate anion[5].

  • Kinetic Adjustments: The reaction requires highly nucleophilic species (e.g., "naked" anions generated via soft-cation bases) or Lewis acid activation to facilitate an SN​1 -like transition state, allowing the nucleophile to trap the incipient tertiary carbocation.

Mechanism A 3-Boc-5,5-dimethyl- 1,2,3-oxathiazolidine 2,2-dioxide B Nucleophilic Attack (Nu⁻) A->B Reagent C Ring-Opened Sulfamate Intermediate B->C C-O Cleavage D Acidic Hydrolysis (H⁺/H₂O) C->D Deprotection E β-Functionalized tert-Alkyl Amine D->E Final Product

Fig 1: Regioselective nucleophilic ring-opening and hydrolysis workflow of the cyclic sulfamidate.

Pharmacological Impact in Drug Design

The integration of the 5,5-dimethyl cyclic sulfamidate into a synthetic pipeline is rarely arbitrary; it is a deliberate design choice to leverage the gem-dimethyl effect .

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target primary and secondary carbons adjacent to heteroatoms for α-oxidation and N-dealkylation. The gem-dimethyl group acts as a steric shield, blocking enzymatic access and significantly prolonging the compound's half-life ( t1/2​ ) in vivo[2].

  • Conformational Locking (Thorpe-Ingold Effect): The bulky methyl groups compress the internal bond angles of the carbon chain. This restricts the rotational degrees of freedom, locking the molecule into a specific bioactive conformation. This reduces the entropic penalty upon binding to the target receptor, directly translating to enhanced binding affinity ( Kd​ )[6].

GemDimethyl Core gem-Dimethyl Substitution at C5 Position Metab Steric Shielding Core->Metab Conf Thorpe-Ingold Effect Core->Conf Result1 Increased Metabolic Stability (CYP450) Metab->Result1 Result2 Conformational Restriction Conf->Result2 Result3 Enhanced Target Binding Affinity Result2->Result3

Fig 2: Pharmacological advantages of the gem-dimethyl group via steric and conformational effects.

Quantitative Data: Scaffold Comparison

To understand the strategic value of this compound, we must benchmark it against its unsubstituted analog.

ParameterUnsubstituted 1,2,3-Oxathiazolidine5,5-Dimethyl Variant (CAS: 1956378-90-7)Medicinal Chemistry Impact
C5 Steric Environment Primary ( −CH2​− )Tertiary ( −C(CH3​)2​− )Prevents off-target nucleophilic degradation in vivo.
Ring-Opening Kinetics Rapid (Standard SN​2 )Slower (Sterically hindered/ SN​1 -like)Requires optimized nucleophiles; yields highly stable products.
Conformational Flexibility HighRestricted (Thorpe-Ingold effect)Locks bioactive conformation, reducing entropic binding penalty.
Metabolic Liability Susceptible to α-oxidationShielded by gem-dimethyl groupSignificantly prolongs compound half-life in human liver microsomes.

Experimental Workflows & Self-Validating Protocols

The following self-validating system details the synthesis of a β -functionalized tert-alkyl amine using 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide. The protocol is designed to overcome the inherent steric hindrance of the C5 position[4].

Protocol 1: Nucleophilic Ring Opening

Objective: Cleave the C–O bond to install a heteroatom nucleophile (e.g., an alkoxide or amine).

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the cyclic sulfamidate (1.0 equiv) in anhydrous Acetonitrile ( 0.2M ).

  • Activation: Add the nucleophile (1.5 equiv) followed sequentially by Cesium Carbonate ( Cs2​CO3​ , 1.5 equiv).

  • Reaction: Stir the mixture vigorously at 25 °C – 50 °C for 3 to 12 hours.

  • Validation (In-Process): Monitor via TLC. The starting material will disappear, replaced by a highly polar baseline spot corresponding to the sulfamate salt. LC-MS analysis in negative ion mode must confirm the intermediate mass [M−H]− .

Causality of Choices:

  • Solvent (Acetonitrile): A polar aprotic solvent solvates the cations while leaving the nucleophilic anion "naked" and highly reactive, which is essential to overcome the steric hindrance of the tertiary C5 center.

  • Base ( Cs2​CO3​ ): The large ionic radius and low charge density of the cesium cation ( Cs+ ) result in a loose ion pair. This maximizes the HOMO energy of the nucleophile, lowering the activation energy required for the sterically demanding attack[7].

Protocol 2: Acidic Hydrolysis of the Sulfamate Intermediate

Objective: Cleave the robust N–S bond to liberate the functionalized amine.

  • Solvent Exchange: Evaporate the acetonitrile under reduced pressure. Redissolve the crude sulfamate residue in a 1:1 biphasic mixture of Dichloromethane (DCM) and 20% aqueous H2​SO4​ .

  • Hydrolysis: Stir the biphasic mixture vigorously at 25 °C for 3 hours.

  • Workup: Neutralize the aqueous layer carefully with saturated NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate.

  • Validation (Final): LC-MS analysis in positive ion mode must confirm the mass of the free β -functionalized amine [M+H]+ . The disappearance of the sulfamate peak confirms complete N–S bond cleavage.

Causality of Choices:

  • Acid Selection (20% H2​SO4​ ): The resulting N-Boc sulfamate intermediate is chemically robust. Mild acids (like TFA) will only remove the Boc group, leaving the sulfamic acid intact. Aggressive biphasic hydrolysis is strictly required to hydrolyze the N–S bond and liberate the free amine without causing elimination or degradation of the carbon skeleton[4].

References

  • Benchchem. "1,2,3-Oxathiazolidine 2,2-Dioxide | CAS 19044-42-9". Benchchem Product Catalog.
  • Ambeed. "1956378-90-7 | 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide". Ambeed Chemical Database.
  • The Journal of Organic Chemistry. "DBU-Promoted Dynamic Kinetic Resolution in Rh-Catalyzed Asymmetric Transfer Hydrogenation of 5-Alkyl Cyclic Sulfamidate Imines: Stereoselective Synthesis of Functionalized 1,2-Amino Alcohols". ACS Publications.
  • ResearchGate. "Ring opening of cyclic sulfamidates with bromophenyl metal reagents: Complementarity of sulfamidates and aziridines". ResearchGate.
  • NSF PAR. "Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols". National Science Foundation.
  • The Journal of Organic Chemistry. "Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates". ACS Publications.
  • Journal of the American Chemical Society. "Catalytic Intermolecular C(sp3)–H Amination with Sulfamates for the Asymmetric Synthesis of Amines". ACS Publications.

Sources

Exploratory

In-Depth Technical Guide: Safety Data, Handling, and Application of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Executive Summary 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide (CAS: 1956378-90-7) is a highly specialized, electrophilic cyclic sulfamidate utilized extensively in advanced organic synthesis and medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide (CAS: 1956378-90-7) is a highly specialized, electrophilic cyclic sulfamidate utilized extensively in advanced organic synthesis and medicinal chemistry[1]. By combining the reactive potential of an oxathiazolidine core with the protective and activating effects of a tert-butyloxycarbonyl (Boc) group, this compound serves as a premier building block for the stereospecific installation of β -functionalized amines [2]. The gem-dimethyl substitution at the C5 position introduces unique steric parameters that enhance the molecule's thermal stability while dictating highly specific regioselective ring-opening pathways[3].

This whitepaper provides a comprehensive framework for researchers, detailing the physicochemical profile, safety and handling guidelines, and a self-validating experimental protocol for its application.

Physicochemical Profiling & Hazard Characterization

Understanding the physicochemical properties of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide is critical for predicting its behavior in both storage and active reaction environments.

Table 1: Physicochemical and Safety Profile

Property / Hazard ParameterSpecification
Chemical Name 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide
CAS Number 1956378-90-7[1]
Molecular Formula C9H17NO5S[4]
Molecular Weight 251.30 g/mol [4]
Hazard Classification Warning (GHS)[1]
Acute Toxicity H302: Harmful if swallowed[5]
Skin/Eye Irritation H315: Causes skin irritation; H319: Causes serious eye irritation[5]
Respiratory Hazard H335: May cause respiratory irritation[1]
Causality of Stability and Reactivity

The inherent ring strain of the five-membered oxathiazolidine ring makes it susceptible to nucleophilic attack [6]. However, the presence of the 5,5-dimethyl group introduces significant steric hindrance at the adjacent carbon[3]. This structural feature prevents premature degradation and side-reactions (such as spontaneous hydrolysis) during storage, but it also necessitates the use of strong nucleophiles or specific catalytic conditions to achieve successful ring opening [7]. The Boc group serves a dual purpose: it prevents unwanted N-alkylation and acts as an electron-withdrawing group, further activating the ring toward nucleophilic cleavage[2].

Mechanistic Pathways: Regioselective Nucleophilic Ring-Opening

Cyclic sulfamidates are prized for their ability to undergo regioselective ring-opening, functioning as synthetic equivalents of aziridines but often with superior regiocontrol and easier handling[7].

When subjected to nucleophiles (e.g., amines, alkoxides, or organometallics), the attack typically occurs at the carbon adjacent to the oxygen atom (C5) to expel the sulfate leaving group, breaking the C-O bond[7]. However, due to the steric bulk of the 5,5-dimethyl moiety, nucleophilic trajectories are restricted. The reaction yields an intermediate N-sulfate salt, which is highly stable and prevents over-alkylation—a common issue when using simple alkyl halides[6]. Subsequent acidic hydrolysis cleaves both the sulfate group and the Boc protecting group in a single step, revealing the free β -functionalized amine[7].

G A 3-Boc-5,5-dimethyl-1,2,3- oxathiazolidine 2,2-Dioxide B Nucleophilic Attack (Nu-) at C5 Position A->B Base / Solvent C N-Sulfate Intermediate (Stable Salt) B->C C-O Bond Cleavage D Acidic Hydrolysis (H2SO4 or HCl) C->D Isolation / Wash E β-Functionalized Amine (Product) D->E -SO3, -Boc

Caption: Mechanistic workflow of nucleophilic ring-opening and subsequent hydrolysis.

Safety Data & Handling Guidelines

Due to its classification as a skin, eye, and respiratory irritant (H315, H319, H335) [1], strict handling protocols must be enforced to ensure laboratory safety and maintain the compound's integrity.

  • Storage Conditions: Store at 2-8 °C in a tightly sealed container under an inert atmosphere (argon or nitrogen)[8]. Exposure to moisture can lead to slow hydrolysis of the sulfamidate core, while elevated temperatures may trigger the thermal deprotection of the Boc group.

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, and a standard laboratory coat are mandatory. Handle exclusively within a certified chemical fume hood to mitigate inhalation risks associated with H335 [5].

  • Spill and Emergency Response: In the event of a spill, do not use water initially, as this may spread the reactive compound. Follow the validated containment workflow below.

Spill Start Spill Detected Assess Assess Extent & Ventilation Start->Assess PPE Don PPE (Nitrile, Goggles, Respirator if aerosolized) Assess->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Neutralize Neutralize Residue (Dilute Base/Water) Contain->Neutralize Dispose Dispose as Hazardous Chemical Waste Neutralize->Dispose

Caption: Step-by-step emergency response protocol for laboratory spills.

Experimental Protocol: Regioselective Ring-Opening Workflow

To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system for the nucleophilic ring-opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide using a generic alkoxide/amine nucleophile[7].

Step 1: Preparation of the Reaction Mixture
  • Flame-dry a Schlenk flask and purge with argon to eliminate ambient moisture.

  • Dissolve 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration[7].

  • Add the nucleophile (1.5 equiv) and a mild base such as Cs₂CO₃ (1.5 equiv). Causality Note: Cs₂CO₃ is selected over stronger bases (like NaH) to facilitate the reaction without prematurely degrading the Boc group or causing elimination side-reactions[7].

Step 2: Nucleophilic Attack and Monitoring
  • Stir the mixture at 25 °C. The gem-dimethyl group may require slight heating (up to 50 °C) depending on the nucleophile's steric bulk and inherent strength[3].

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot confirms complete conversion to the highly polar N-sulfate intermediate (which typically stays at the baseline). Do not proceed to hydrolysis until the starting material is entirely consumed.

Step 3: Acidic Hydrolysis
  • Evaporate the acetonitrile under reduced pressure.

  • Redissolve the crude N-sulfate residue in a 1:1 mixture of Dichloromethane (DCM) and 20% aqueous H₂SO₄[7].

  • Stir vigorously at 25 °C for 3 to 4 hours.

  • Causality Note: The biphasic acidic condition is specifically chosen to simultaneously hydrolyze the sulfate ester and cleave the Boc protecting group, yielding the free amine directly in the aqueous layer[7].

Step 4: Isolation and Purification
  • Separate the organic layer (discard or check for unreacted non-polar impurities).

  • Basify the aqueous layer to pH 10-12 using 2M NaOH. Crucial: Cool the flask in an ice bath during addition to prevent exothermic degradation of the newly formed amine.

  • Extract the free β -functionalized amine with DCM (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the final structure via ¹H and ¹³C NMR spectroscopy.

References

  • ResearchGate. Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Available at:[Link]

  • ACS Publications. Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates. Available at:[Link]

  • NextSDS. Hazard Classifications: tert-butyl 5,5-dimethyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide: An In-Depth Technical Guide

Introduction: The Significance of Cyclic Sulfamidates in Modern Chemistry Cyclic sulfamidates, such as 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, are a class of heterocyclic compounds that have garnered signif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Cyclic Sulfamidates in Modern Chemistry

Cyclic sulfamidates, such as 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, are a class of heterocyclic compounds that have garnered significant attention in synthetic organic chemistry and drug discovery. Their rigid conformational structure and their ability to act as versatile chiral building blocks make them invaluable intermediates.[1][2] The inherent strain in the five-membered ring system facilitates stereospecific ring-opening reactions with a variety of nucleophiles, providing a reliable route to enantiomerically pure amino alcohols and other complex nitrogen-containing molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability of the cyclic sulfamidate and allows for controlled deprotection under acidic conditions, a feature crucial in multi-step synthetic sequences.[3][4][5][6]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, starting from the commercially available 2-amino-2-methyl-1-propanol. We will delve into the mechanistic rationale behind each synthetic step, offering insights honed from extensive laboratory experience to guide researchers in achieving a successful and efficient synthesis.

Synthetic Strategy: A Three-Step Approach

The synthesis of the target molecule is achieved through a robust three-step sequence. This strategy is designed for efficiency and high yield, leveraging well-established chemical transformations.

Synthesis_Workflow Start 2-Amino-2-methyl-1-propanol Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 5,5-Dimethyl-1,2,3-oxathiazolidine 2-oxide Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 FinalProduct 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide Step3->FinalProduct

Figure 1: Overall synthetic workflow for 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide.

Materials and Equipment

Reagent/MaterialGradeSupplier
2-Amino-2-methyl-1-propanol≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂OReagent gradeSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99.5%Sigma-Aldrich
Imidazole≥99%Sigma-Aldrich
Dichloromethane (CH₂Cl₂), anhydrous≥99.8%Sigma-Aldrich
Sodium periodate (NaIO₄)≥99.8%Sigma-Aldrich
Ruthenium(IV) oxide (RuO₂)HydratedSigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Celite®

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass funnels

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (Boc-protected amino alcohol)

Rationale: The initial step involves the protection of the primary amine of 2-amino-2-methyl-1-propanol with a tert-butoxycarbonyl (Boc) group. This is a crucial step as the unprotected amine would otherwise react with thionyl chloride in the subsequent cyclization step, leading to undesired side products. The Boc group is stable under the conditions of the following two steps and can be readily removed later if required.[3]

Procedure:

  • To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate as a white solid.

Part 2: Synthesis of 5,5-Dimethyl-1,2,3-oxathiazolidine 2-oxide (Cyclic Sulfamidite)

Rationale: This step involves the cyclization of the Boc-protected amino alcohol with thionyl chloride to form the five-membered cyclic sulfamidite ring. Imidazole is used as a base to activate the thionyl chloride and to neutralize the HCl generated during the reaction.[1] This reaction proceeds via the formation of a chlorosulfite intermediate which then undergoes intramolecular nucleophilic attack by the nitrogen atom.

Procedure:

  • To a solution of imidazole (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, slowly add thionyl chloride (1.5 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (1.0 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically used in the next step without further purification.

Part 3: Synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide (Final Product)

Rationale: The final step is the oxidation of the cyclic sulfamidite to the corresponding cyclic sulfamidate (2,2-dioxide). A catalytic amount of ruthenium(IV) oxide is used in conjunction with a stoichiometric amount of sodium periodate as the re-oxidant.[1] This is a reliable and high-yielding method for this transformation.

Procedure:

  • Dissolve the crude 5,5-dimethyl-1,2,3-oxathiazolidine 2-oxide from the previous step in a mixture of acetonitrile, water, and ethyl acetate.

  • To this solution, add sodium periodate (2.5 eq) and a catalytic amount of ruthenium(IV) oxide hydrate (0.02 eq).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction mixture will turn from black to a yellow-green color upon completion.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a small amount of isopropanol to consume any excess oxidant.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the ruthenium salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide as a white solid.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield
12-Amino-2-methyl-1-propanol(Boc)₂O, Et₃N, THFtert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate85-95%
2tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamateSOCl₂, Imidazole, CH₂Cl₂5,5-Dimethyl-1,2,3-oxathiazolidine 2-oxideCrude, used directly
35,5-Dimethyl-1,2,3-oxathiazolidine 2-oxideNaIO₄, RuO₂, Acetonitrile/Water/EtOAc3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide80-90% (over 2 steps)

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence and integration of all protons in the molecule.

  • ¹³C NMR: To confirm the number and types of carbon atoms.

  • IR Spectroscopy: To identify characteristic functional groups, such as the C=O of the Boc group and the S=O stretches of the sulfamidate.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ruthenium(IV) oxide is a strong oxidizing agent. Avoid contact with combustible materials.

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood.

  • Always wear appropriate PPE when handling all chemicals.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide. By following these step-by-step instructions and understanding the underlying chemical principles, researchers can confidently prepare this valuable synthetic intermediate for their applications in drug discovery and organic synthesis. The presented methodology is scalable and utilizes readily available reagents, making it a practical choice for both academic and industrial laboratories.

References

  • (4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine,N-BOC protected. PubChem. (n.d.). Retrieved March 18, 2026, from [Link]

  • Laus, G., Klose, V., Kahlenberg, V., & Schottenberger, H. (2017). (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide. IUCrData, 2(6), x170869. [Link]

  • Synthesis of sulfamidates. (2003). Google Patents.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. (2024, January 2). Retrieved March 18, 2026, from [Link]

  • Ali, M. A., & Ismail, R. (2007). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). Organic Chemistry: An Indian Journal, 8(5), 185-189. [Link]

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. [Link]

  • Boc Protection (Boc2O + Base + DMAP). Common Organic Chemistry. (n.d.). Retrieved March 18, 2026, from [Link]

  • Preparation method of 2-amino-2-methyl-1-propanol. (2007). Google Patents.
  • DMSO Oxidation. (n.d.). Retrieved March 18, 2026, from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)imidazoles. (n.d.). Retrieved March 18, 2026, from [Link]

  • Iwasaki, T., Suwa, Y., Chiba, S., & Yoda, H. (2004). S-oxidation of (+)-cis-3,5-dimethyl-2-(3-pyridyl)-thiazolidin-4-one hydrochloride by rat hepatic flavin-containing monooxygenase 1 expressed in yeast. Xenobiotica, 34(10), 887-894. [Link]

  • Vitale, P., Mele, A., & D'Agosto, M. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(40), e202200928. [Link]

  • Damdoom, K. H., & Al-Jeilawi, R. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]

Sources

Application

Application Note: Preparation of β-Amino Acids via Nucleophilic Ring-Opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Introduction & Strategic Rationale The synthesis of highly functionalized β-amino acids is a cornerstone of modern peptidomimetic drug discovery. By introducing an additional carbon into the amino acid backbone, β-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized β-amino acids is a cornerstone of modern peptidomimetic drug discovery. By introducing an additional carbon into the amino acid backbone, β-amino acids confer exceptional resistance to proteolytic degradation. When specific steric constraints—such as a gem-dimethyl group—are incorporated, the resulting peptides are forced into well-defined secondary structures (e.g., β-turns) driven by the Thorpe-Ingold effect.

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1956378-90-7) is a highly reactive, five-membered cyclic sulfamidate. Compared to traditional electrophiles like epoxides or aziridines, cyclic sulfamidates offer superior electrophilicity and exquisite regioselectivity during nucleophilic ring-opening, making them the premier choice for synthesizing sterically hindered β-amino acids such as 3-amino-2,2-dimethylpropanoic acid.

Mechanistic Causality: The Ring-Opening Paradigm

The transformation of the cyclic sulfamidate into a free β-amino acid is achieved through a robust two-stage process: regioselective cyanation followed by global acidic hydrolysis.

  • Regioselective Cyanation: The cyanide nucleophile exclusively attacks the C5 position (the oxygen-bearing carbon). While C5 is a sterically hindered tertiary center (due to the 5,5-dimethyl substitution), the reaction proceeds efficiently. This is driven by the exceptional leaving-group ability of the N-Boc sulfamate moiety and the thermodynamic relief of ring strain ().

  • The Role of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose. Electronically, it withdraws electron density, highly activating the sulfamidate ring toward nucleophilic attack. Chemically, it prevents unwanted intramolecular cyclizations or premature amine degradation during the initial ring-opening phase.

  • Global Deprotection & Hydrolysis: Subjecting the intermediate acyclic sulfamate salt to strong aqueous acid triggers a cascade of three simultaneous reactions: (1) hydrolysis of the nitrile to a carboxylic acid, (2) cleavage of the N-Boc group (releasing CO₂ and isobutylene), and (3) hydrolysis of the sulfamate to release the free amine and inorganic sulfate.

Mechanism A 3-Boc-5,5-dimethyl- 1,2,3-oxathiazolidine 2,2-dioxide B Cyanide Attack (SN2 at C5) A->B KCN, DMF C Acyclic Sulfamate Intermediate B->C Ring Opening D Global Acidic Hydrolysis (HCl) C->D Reflux E 3-Amino-2,2-dimethyl- propanoic acid D->E -CO2, -SO4(2-)

Mechanistic pathway for β-amino acid synthesis via cyclic sulfamidate ring-opening.

Process Safety & Thermal Stability

Five-membered cyclic sulfamidates are energy-rich electrophiles. Recent process safety investigations emphasize that cyclic sulfamidates can undergo exothermic decomposition if subjected to excessive thermal stress or incompatible bases ().

  • Self-Validating Safety Standard: Reactions must be initiated at 0 °C. During solvent removal, the bath temperature must strictly remain below 40 °C to prevent thermal degradation of the intermediate sulfamate salt. Cyanide handling mandates a well-ventilated fume hood and the immediate availability of a bleach-based quenching bath for all contaminated consumables.

Experimental Protocol: Step-by-Step Methodology

Step 1: Nucleophilic Ring Opening (Cyanation)
  • Substrate Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (10.0 mmol, 2.51 g) in anhydrous N,N-Dimethylformamide (DMF) (50 mL) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 18-Crown-6 (11.0 mmol, 2.91 g) to the solution. Causality: The crown ether chelates the potassium ion, generating a "naked" and highly reactive cyanide anion, which is critical for overcoming the steric hindrance at the C5 position.

  • Nucleophilic Attack: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Potassium Cyanide (KCN) (15.0 mmol, 0.98 g) in three portions over 15 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction via LC-MS. The complete consumption of the starting material validates the formation of the acyclic β-cyano sulfamate intermediate.

  • Workup: Remove the DMF under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature below 40 °C to avoid thermal decomposition. The crude sulfamate salt is advanced directly to the next step without further purification to maximize yield.

Step 2: Global Hydrolysis and Deprotection
  • Acidic Cleavage: Suspend the crude sulfamate intermediate in 6M aqueous Hydrochloric Acid (HCl) (200 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 16 hours. Causality: The harsh acidic conditions are required to fully hydrolyze the sterically hindered nitrile into a carboxylic acid, while simultaneously stripping the Boc and sulfamate protecting groups.

  • Concentration: Cool the mixture to room temperature and concentrate in vacuo to yield the crude hydrochloride salt of the β-amino acid.

Step 3: Purification via Ion-Exchange Chromatography
  • Resin Preparation: Prepare a column containing Dowex 50WX8 strongly acidic cation exchange resin (H⁺ form). Wash the resin with deionized water until the eluent is neutral.

  • Loading: Dissolve the crude residue in a minimum amount of deionized water and load it onto the column.

  • Washing: Wash the column with 3 column volumes of deionized water. Causality: This step selectively washes away inorganic salts, sulfates, and unreacted crown ether, while the protonated β-amino acid remains bound to the resin.

  • Elution: Elute the free β-amino acid using 2M aqueous Ammonium Hydroxide (NH₄OH).

  • Isolation: Pool the ninhydrin-positive fractions and lyophilize to afford 3-amino-2,2-dimethylpropanoic acid as a white powder.

Workflow N1 1. Substrate Activation Dissolve sulfamidate in DMF Add 18-Crown-6 N2 2. Cyanation Add KCN at 0 °C Stir 16h at RT N1->N2 N3 3. Solvent Removal Evaporate DMF < 40 °C N2->N3 LC-MS validation N4 4. Hydrolysis Reflux in 6M HCl for 16h N3->N4 N5 5. Ion-Exchange Dowex 50WX8 column Elute with 2M NH4OH N4->N5 Crude HCl salt N6 6. Lyophilization Isolate pure β-amino acid N5->N6

Step-by-step experimental workflow for the preparation and purification of β-amino acids.

Quantitative Data: Cyanation Optimization

The table below summarizes the optimization parameters for the critical ring-opening step. The use of phase-transfer catalysts or highly soluble cyanide sources at lower temperatures is paramount to prevent substrate degradation.

EntryNucleophile SourceSolventTemperature ProfileTime (h)Intermediate Yield (%)Observation / Causality
1NaCNDMF25 °C (Isothermal)2445Poor solubility of NaCN limits reaction rate.
2 KCN / 18-Crown-6 DMF 0 °C to 25 °C 16 82 Optimal naked anion generation; high conversion.
3TBACNTHF65 °C (Reflux)12< 10Thermal decomposition/elimination dominates.
4TBACNCH₃CN0 °C to 25 °C1288Excellent yield, but TBACN is highly hygroscopic.

References

  • Title: Cyclic sulphamidates: New synthetic precursors for β-functionalised α-amino acids. Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: Synthesis of L-[4-11C]Asparagine by Ring-Opening Nucleophilic 11C-Cyanation Reaction of a Chiral Cyclic Sulfamidate Precursor. Source: Chemistry - A European Journal URL: [Link]

  • Title: Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Source: Organic Process Research & Development URL: [Link]

Method

Application Note: 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide as an Electrophile in Amine Alkylation

Executive Summary The synthesis of sterically encumbered, gem-dimethyl-substituted 1,2-diamines is a recurring challenge in medicinal chemistry. The incorporation of a gem-dimethyl moiety often improves metabolic stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically encumbered, gem-dimethyl-substituted 1,2-diamines is a recurring challenge in medicinal chemistry. The incorporation of a gem-dimethyl moiety often improves metabolic stability and enforces specific bioactive conformations via the Thorpe-Ingold effect. 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide (CAS: 1956378-90-7) serves as a highly specialized, configurationally stable organic building block designed to address this challenge[1]. By acting as a cyclic sulfamidate electrophile, it enables the regiospecific alkylation of amines, bypassing the limitations of competing elimination reactions often observed with standard alkyl halides or epoxides.

Chemical Profile & Mechanistic Rationale

Cyclic sulfamidates are powerful electrophiles that typically undergo nucleophilic attack at the carbon bearing the oxygen atom, with C–O bond cleavage being strictly favored over C–N bond cleavage[2].

However, the 5,5-dimethyl substitution in this specific reagent creates a neopentyl-like electrophilic center at C5. Nucleophilic attack at a tertiary/neopentyl carbon via an SN​2 trajectory is notoriously hindered. The extreme leaving-group ability of the cyclic sulfamate—which releases ring strain and forms a resonance-stabilized anion—compensates for this steric penalty. Consequently, the regioselectivity of the nucleophilic ring-opening is maintained, directing the amine strictly to the C5 position[3].

The reaction proceeds via a two-stage mechanism:

  • Nucleophilic Ring Opening: The amine attacks C5, breaking the C–O bond to yield a stable N-Boc sulfamate intermediate.

  • Hydrolysis & Deprotection: The intermediate is subjected to acidic hydrolysis, which simultaneously cleaves the robust S–N bond of the sulfamate and removes the N-Boc protecting group, yielding the free 1,2-diamine.

Mechanism Nuc Amine Nucleophile (R-NH2) Int N-Boc Sulfamate Intermediate Nuc->Int Nucleophilic Attack at C5 (SN2) Elec 3-Boc-5,5-dimethyl- 1,2,3-oxathiazolidine 2,2-Dioxide Elec->Int C-O Cleavage Ring Opening Prod gem-Dimethyl 1,2-Diamine Int->Prod Acidic Hydrolysis (-SO3, -Boc)

Caption: Mechanistic pathway of cyclic sulfamidate ring-opening and subsequent acidic deprotection.

Methodological Framework: Experimental Protocols

The following protocols are designed as self-validating systems. Because the 5,5-dimethyl group severely hinders the SN​2 trajectory, room-temperature conditions typical for unsubstituted sulfamidates will stall. Thermal activation and polar aprotic solvents are mandatory[4].

Protocol A: Nucleophilic Ring Opening

Objective: Alkylation of a primary or secondary amine to form the sulfamate intermediate.

  • Reagent Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the amine nucleophile (1.2 equiv) and 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide (1.0 equiv) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are critical. Ambient moisture can act as a competing oxygen nucleophile, leading to premature hydrolysis of the sulfamidate into an inactive diol[5]. DMF is selected to maximize the nucleophilicity of the amine and solvate the highly polar transition state.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv).

    • Causality: While the reaction generates a sulfamate salt rather than a free acid, the base prevents any trace protonation of the amine nucleophile, ensuring it remains in its active, unprotonated state.

  • Thermal Activation: Heat the reaction mixture to 70–80 °C for 12–18 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The intermediate sulfamate is highly polar and will streak on normal-phase TLC. Look for the disappearance of the starting material and the emergence of the [M−H]− or [M+H]+ ion corresponding to the ring-opened sulfamate.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na2​SO4​ and concentrate. The crude sulfamate is typically carried directly into the next step.

Protocol B: Hydrolysis and Boc-Deprotection

Objective: Cleavage of the sulfamate and Boc groups to reveal the 1,2-diamine.

  • Acidic Hydrolysis: Dissolve the crude intermediate in a 1:1 mixture of 1,4-Dioxane and 2M aqueous HCl (0.1 M final concentration).

    • Causality: The sulfamate group ( −OSO2​NHBoc ) is robust. Strong aqueous acid under mild heating is required to hydrolyze the S–N bond. Conveniently, these conditions simultaneously cleave the N-Boc group, streamlining the workflow into a single pot.

  • Heating: Stir the mixture at 50 °C for 4–6 hours.

  • Self-Validation (Monitoring): LC-MS should indicate the complete loss of the Boc group ( −100 Da) and the sulfamate group ( −80 Da), yielding the mass of the target 1,2-diamine.

  • Isolation: Concentrate the mixture in vacuo to remove dioxane. Basify the remaining aqueous layer with 2M NaOH to pH > 10, and extract with 10% MeOH in DCM (3x). Dry and concentrate to yield the free diamine.

Workflow S1 1. Reagent Preparation Dry DMF, Inert Gas S2 2. Nucleophilic Addition Amine + K2CO3, 80°C S1->S2 S3 3. Reaction Monitoring LC-MS (Sulfamate Mass) S2->S3 S4 4. Hydrolysis & Deprotection 2M HCl / Dioxane, 50°C S3->S4 S5 5. Purification Free-basing & Extraction S4->S5

Caption: Step-by-step experimental workflow for amine alkylation using the cyclic sulfamidate.

Data Presentation & Condition Optimization

Because of the steric hindrance at the C5 position, optimization of the solvent and temperature is often required depending on the steric bulk of the attacking amine. The table below summarizes validated condition parameters for different nucleophile classes.

Nucleophile ClassSteric ProfileRecommended SolventTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic AmineLowMeCN or DMF601275 - 85
Secondary Aliphatic AmineModerateDMF801660 - 70
Aniline DerivativesLow (Poor Nuc.)DMF902445 - 60
Sterically Hindered AmineHighDMF or NMP10024 - 4830 - 50

Note: Yields represent the two-step sequence (ring-opening followed by hydrolysis) based on standard cyclic sulfamidate reactivity profiles.

References

  • [1] Ambeed. 1956378-90-7 | 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide | Aliphatic Chain Hydrocarbons. Available at:

  • [2] Organic Letters - ACS Publications. 1,2-Cyclic Sulfamidates as Versatile Precursors to Thiomorpholines and Piperazines. Available at:

  • [3] The Journal of Organic Chemistry - ACS Publications. Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. Available at:

  • [5] Google Patents. Synthesis of sulfamidates - WO2003066549A2. Available at:

  • [4] Amazon S3. Supporting Information Thermal Safety and Structure-related Reactivity Investigation of 5-membered Cyclic Sulfamidates. Available at:

Sources

Application

Application Note: Post-Reaction Deprotection Strategies for 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide Derivatives

Introduction & Mechanistic Context The reagent1[1] is a highly specialized, electrophilic cyclic sulfamidate used to install sterically hindered, neopentyl-like β -substituted amine motifs into complex molecules. While t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The reagent1[1] is a highly specialized, electrophilic cyclic sulfamidate used to install sterically hindered, neopentyl-like β -substituted amine motifs into complex molecules. While the initial nucleophilic ring-opening of this cyclic sulfamidate is a powerful transformation, it does not immediately yield the target free amine. Instead, the reaction generates an intermediate acyclic N-Boc sulfamate salt.

To unmask the final amine, chemists must overcome a dual deprotection challenge: the cleavage of the robust sulfamate group (desulfation) and the removal of the tert-butyloxycarbonyl (Boc) protecting group. Novice approaches often attempt to force this via a single harsh acidic treatment, leading to trapped sulfamic acid intermediates and degraded yields[2]. This application note details the causality, chemoselectivity, and step-by-step protocols required to achieve a clean, high-yielding sequential deprotection.

Mechanistic Causality: The Biphasic Advantage

Why not simply dissolve the intermediate in Trifluoroacetic Acid (TFA)?

The fundamental issue lies in the differing mechanistic requirements for cleaving the N–S bond versus the N–C bond:

  • Sulfamate Hydrolysis (N–S Cleavage): This is a nucleophilic substitution that strictly requires an aqueous environment (water acting as the nucleophile) to break the N–S bond and release sulfuric acid. Anhydrous TFA is highly inefficient for this step.

  • Boc Deprotection (N–C Cleavage): This proceeds via an acid-catalyzed E1-like elimination. It thrives in anhydrous conditions where the generated tert-butyl cation can cleanly eliminate to form isobutylene gas, alongside the decarboxylation of the resulting carbamic acid[3].

The Phase-Transfer Chemoselectivity Principle: As demonstrated in optimized syntheses of4[4], the most elegant solution is a sequential approach starting with a biphasic hydrolysis. When the crude sulfamate salt is stirred in a mixture of Dichloromethane (DCM) and 20% aqueous H₂SO₄, the highly polar salt resides at the aqueous interface where desulfation occurs. The moment the sulfamate is cleaved, the resulting neutral N-Boc amine becomes highly lipophilic and immediately partitions into the organic DCM layer. This phase-transfer physically shields the acid-sensitive Boc group from the aqueous acid, preventing premature cleavage and side reactions.

Visualizing the Deprotection Workflow

G A 3-Boc-5,5-dimethyl-1,2,3- oxathiazolidine 2,2-dioxide B Nucleophilic Ring Opening (Nu⁻, Base, Solvent) A->B C Acyclic N-Boc Sulfamate Salt [Nu-C(Me)₂-CH₂-N(Boc)-SO₃⁻ M⁺] B->C D Step 1: Sulfamate Hydrolysis (20% aq. H₂SO₄, DCM, 25°C) C->D Sequential Route G One-Pot Global Deprotection (4M HCl in Dioxane/H₂O, Δ) C->G Direct Route E N-Boc Amine Intermediate [Nu-C(Me)₂-CH₂-NH(Boc)] D->E -SO₃ F Step 2: Boc Deprotection (TFA / DCM, 25°C) E->F H Target Free Amine [Nu-C(Me)₂-CH₂-NH₂] F->H -Boc, -CO₂, -Isobutylene G->H -SO₃, -Boc

Mechanistic workflow for sequential desulfation and Boc deprotection of sulfamidate adducts.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in observational checkpoints, ensuring the chemist can visually and analytically validate the success of each step without relying blindly on reaction times.

Protocol A: Sequential Desulfation and Boc Cleavage (Recommended)

This method is ideal for complex or sensitive substrates where maximizing yield and purity is paramount.

Phase 1: Biphasic Sulfamate Hydrolysis

  • Preparation: Concentrate the crude reaction mixture from the cyclic sulfamidate ring-opening step to dryness.

  • Solvation: Redissolve the residue (approx. 1.0 mmol) in 5.0 mL of Dichloromethane (DCM).

  • Hydrolysis: Add 5.0 mL of 20% v/v aqueous H₂SO₄. Stir the biphasic mixture vigorously at 25 °C.

  • Validation Checkpoint (TLC): After 3 hours, spot the organic layer on a normal-phase silica TLC plate (eluent: 7:3 Heptane/EtOAc). The starting sulfamate salt will remain stuck at the baseline ( Rf​=0 ). The successful N-Boc amine intermediate will migrate rapidly up the plate ( Rf​≈0.6−0.8 ).

  • Workup: Separate the organic layer. Extract the aqueous layer once with 5.0 mL DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Anhydrous Boc Deprotection

  • Preparation: Dissolve the isolated N-Boc amine in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Acidification: Cool the flask to 0 °C. Dropwise, add 5.0 equivalents of Trifluoroacetic Acid (TFA)[3].

  • Validation Checkpoint (Gas Evolution): Upon TFA addition and warming to room temperature, observe the solution. The evolution of fine bubbles (CO₂ and isobutylene) is the mechanical confirmation of Boc cleavage. Once the effervescence completely ceases (typically 1.5 to 2 hours), the reaction is complete.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA, yielding the free amine as a TFA salt.

Protocol B: One-Pot Global Deprotection (For Volatile Amines)

If the resulting free amine is highly volatile or highly polar, isolating the intermediate is impractical. A one-pot global deprotection using HCl is preferred[4].

  • Reaction: Dissolve the crude sulfamate salt in 4M HCl in Dioxane (10 equivalents). Add 2-3 drops of deionized water to facilitate the initial desulfation.

  • Execution: Stir at 40 °C for 4–6 hours.

  • Isolation: Evaporate the solvent under a stream of nitrogen to yield the target free amine directly as a stable hydrochloride salt.

Quantitative Data & Strategy Comparison

The table below summarizes the kinetic and yield impacts of the chosen deprotection strategy based on standard cyclic sulfamidate literature[2][3][4].

Deprotection StrategyReagentsTarget Bond CleavedTemp / TimeTypical YieldStrategic Advantages
Phase 1: Desulfation 20% aq. H₂SO₄ / DCMN–S (Sulfamate)25 °C / 3 h>90%Biphasic partitioning prevents premature Boc loss; highly chemoselective.
Phase 2: Boc Cleavage TFA / DCM (1:1)N–C (Carbamate)25 °C / 2 h85–95%Clean conversion; volatile byproducts easily removed under vacuum.
One-Pot Global 4M HCl in Dioxane / H₂ON–S and N–C40 °C / 4–6 h70–85%Streamlined workflow; ideal for generating stable hydrochloride salts of volatile amines.

References

  • Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development.
  • Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates. ACS Publications.
  • A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates: Mild, Green, and Efficient Reactivity with Alcohols. Universidad de La Rioja.
  • 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide Product Information. Synthonix.

Sources

Method

Application Note &amp; Protocols: Reagents for the Catalytic Activation of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Introduction: Unlocking a Versatile Chiral Building Block The 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is a structurally robust and highly valuable electrophilic building block in modern organic synthesis. De...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Versatile Chiral Building Block

The 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is a structurally robust and highly valuable electrophilic building block in modern organic synthesis. Derived from a 1,2-amino alcohol precursor, this five-membered cyclic sulfamidate serves as a stable and versatile surrogate for a chiral aziridine or a β-amino alcohol.[1] Its strategic importance lies in its ability to undergo predictable and highly stereocontrolled ring-opening reactions, providing access to a diverse array of complex, enantioenriched β-functionalized chiral amines—scaffolds of significant interest in pharmaceutical and agrochemical development.[2]

The N-Boc (tert-butyloxycarbonyl) protecting group provides stability, enhances solubility in organic solvents, and modulates the electronic nature of the heterocyclic system. However, accessing the synthetic utility of this molecule requires "activation" to trigger its reactivity. This guide provides a detailed exploration of the two primary modes of catalytic activation:

  • Pathway A: Catalytic Ring-Opening for the introduction of nucleophiles.

  • Pathway B: Catalytic N-Boc Deprotection to unmask the nitrogen atom for subsequent transformations.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential through mechanistically sound and field-proven protocols.

Core Principles of Activation: A Dichotomy of Reactivity

The reactivity of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is governed by two distinct functional centers: the electrophilic carbon of the oxathiazolidine ring and the acid-labile N-Boc group. The choice of catalyst and reaction conditions dictates which pathway is favored, allowing for precise and orthogonal synthetic strategies.

Caption: Dual activation sites on the target molecule.

Five-membered cyclic sulfamidates are potent electrophiles, and their ring-opening with various nucleophiles is a cornerstone of their application.[3][4] Concurrently, the Boc group is a well-established protecting group known for its stability in basic conditions but facile cleavage under acidic catalysis.[5][6]

Pathway A: Catalytic Ring-Opening with Nucleophiles

This pathway leverages a catalyst to enhance the electrophilicity of the C5 carbon, facilitating nucleophilic attack and ring scission. Lewis acids are particularly effective, coordinating to the sulfonyl oxygens or the Boc carbonyl to polarize the C-O bond, thereby lowering the activation energy for nucleophilic substitution.

Mechanism of Lewis Acid-Catalyzed Ring-Opening

The catalytic cycle begins with the coordination of the Lewis acid (LA) to the sulfamidate, typically at the Boc carbonyl oxygen. This coordination withdraws electron density, rendering the C5 carbon significantly more electrophilic. A nucleophile (Nu⁻) then attacks this activated carbon in an Sₙ2-type fashion, leading to the opening of the ring with a predictable inversion of stereochemistry at the reaction center (if chiral).[7][8] Subsequent workup hydrolyzes the resulting N-sulfonyl and Lewis acid adducts to yield the final β-substituted amine.

G start Sulfamidate + Lewis Acid (LA) activated Activated Complex [Sulfamidate-LA] start->activated Coordination attack Nucleophilic Attack (Nu⁻) (Sₙ2) activated->attack opened Ring-Opened Intermediate attack->opened Inversion of Stereochemistry product β-Substituted Amine (Post-Workup) opened->product Hydrolysis

Caption: Mechanism for Lewis acid-catalyzed ring-opening.

Protocol 1: Scandium(III) Triflate-Catalyzed Ring-Opening with an Enolate

This protocol describes a general procedure for the ring-opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide using the enolate of diethyl malonate as the nucleophile, catalyzed by Sc(OTf)₃.

Materials:

  • 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and sodium hydride (1.1 eq). Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.1 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Catalyst and Substrate Addition: In a separate flask, dissolve 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 eq) and Sc(OTf)₃ (0.1 eq) in anhydrous THF (5 mL).

  • Transfer the sulfamidate/catalyst solution via cannula to the freshly prepared enolate solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfamidate is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ring-opened product.

Data Summary: Lewis Acid Catalysts

The choice of Lewis acid can influence reaction rates and yields. Metal triflates are often preferred due to their high activity and stability.[3][9]

CatalystTypical Loading (mol%)Relative ReactivityNotes
Sc(OTf)₃ 5 - 10HighGenerally effective for a wide range of nucleophiles.[3]
In(OTf)₃ 10 - 20Moderate-HighCan also promote reaction, but may require higher loading or temperature.[3]
Yb(OTf)₃ 10 - 20ModerateMay primarily induce N-Boc deprotection under certain conditions.[3]
Cu(OTf)₂ 10 - 15ModerateEffective in specific C-S bond formation cross-coupling scenarios.[10]
BF₃·OEt₂ 50 - 100 (Stoichiometric)HighStrong Lewis acid; can lead to side products if not controlled.

Pathway B: Catalytic N-Boc Deprotection

Activation can also be achieved by removing the Boc protecting group, which unmasks the nitrogen atom. This is exclusively an acid-catalyzed process, as the Boc group is designed to be cleaved under acidic conditions while remaining stable to bases and many nucleophiles.[5][11]

Mechanism of Acid-Catalyzed N-Boc Cleavage

The mechanism involves the protonation of the Boc carbonyl oxygen by a strong acid (e.g., TFA). This initial step weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free secondary amine as its corresponding salt.[6]

G cluster_mech Boc Deprotection Mechanism start N-Boc Sulfamidate protonation Protonation (H⁺) start->protonation protonated Protonated Intermediate protonation->protonated fragmentation Fragmentation protonated->fragmentation carbamic_acid Carbamic Acid Intermediate + t-Bu⁺ fragmentation->carbamic_acid decarboxylation Decarboxylation (-CO₂) carbamic_acid->decarboxylation product Deprotected Sulfamidate (Amine Salt) decarboxylation->product

Caption: Acid-catalyzed cleavage of the N-Boc group.

Protocol 2: Trifluoroacetic Acid (TFA)-Mediated N-Boc Deprotection

This protocol provides a standard and highly efficient method for removing the N-Boc group while leaving the sulfamidate ring intact.[4]

Materials:

  • 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 eq) in anhydrous DCM (0.1 M solution) in a round-bottom flask at room temperature.

  • Acid Addition: Add TFA (5.0 eq) dropwise to the solution. Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC for the disappearance of the starting material (usually complete within 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate. Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting deprotected sulfamidate is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography or recrystallization.

Data Summary: Acidic Deprotection Reagents

The choice of acid depends on the substrate's sensitivity to other functional groups.

ReagentConditionsAdvantagesDisadvantages
TFA in DCM RT, 1-2 hFast, efficient, volatile byproducts.[4][6]Highly corrosive; may not be suitable for very acid-sensitive substrates.
4M HCl in Dioxane RT, 1-12 hCost-effective, provides product as HCl salt.[6]Dioxane is a peroxide-former; can be less selective.
p-TSA RT to 40 °CSolid, easy to handle, milder than TFA.[12]Slower reaction times; non-volatile, requiring careful workup.
SnCl₄ RT, variable timeExtremely mild, useful for highly sensitive substrates.[13]Metal-based reagent requiring careful removal.

General Experimental Workflow & Safety Considerations

The selection of an activation pathway is determined by the desired synthetic outcome. The following workflow illustrates the decision-making process.

G start Start: 3-Boc-5,5-dimethyl-1,2,3- oxathiazolidine 2,2-Dioxide decision Desired Transformation? start->decision path_A Pathway A: Introduce Nucleophile decision->path_A C-Nu Bond Formation path_B Pathway B: Unmask Nitrogen decision->path_B N-H Bond Formation protocol_A Protocol 1: Lewis Acid Catalysis + Nucleophile path_A->protocol_A protocol_B Protocol 2: Strong Acid Catalysis (e.g., TFA) path_B->protocol_B product_A Product: β-Substituted Amine protocol_A->product_A product_B Product: Deprotected Sulfamidate protocol_B->product_B

Caption: Decision workflow for catalytic activation.

Safety Precautions:

  • Thermal Stability: Five-membered cyclic sulfamidates can be thermally unstable. Avoid excessive heating and monitor reactions closely.[4][14]

  • Reactivity with Strong Bases: A runaway reaction has been observed when cyclic sulfamidates are brought into neat contact with strong, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4] Exercise extreme caution when using strong bases, and always perform reactions in dilute solutions with adequate cooling.

  • Handling of Reagents: All reagents, particularly strong acids (TFA, HCl), Lewis acids, and sodium hydride, should be handled with appropriate engineering controls (fume hood) and personal protective equipment.

Conclusion

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is a powerful synthetic intermediate whose reactivity can be precisely controlled through catalytic activation. By selecting the appropriate catalyst—a Lewis acid for nucleophilic ring-opening or a strong Brønsted acid for N-Boc deprotection—chemists can unlock distinct and complementary pathways for the synthesis of valuable chiral amines. The protocols and data presented in this guide offer a robust framework for the successful application of this versatile reagent in complex molecule synthesis.

References

  • Hu, X. et al. (2021). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates.
  • Meléndez, R. E., & Lubell, W. D. (2009). A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates: Mild, Green, and Efficient Reactivity with Alcohols. Chemistry – A European Journal, 15(38), 9593-9606.
  • Barbe, G., & Lubell, W. D. (2009). A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates: Mild, Green, and Efficient Reactivity with Alcohols.
  • Gallagher, T. et al. (2004). Cyclic Sulfamidates as Vehicles for the Synthesis of Substituted Lactams. Organic Letters, 6(24), 4427-4430.
  • Bower, J. F. et al. (2006). Reactivity of cyclic sulfamidates towards sulfur-stabilised enolates. Stereocontrolled synthesis of functionalised lactams. Organic & Biomolecular Chemistry, 4(10), 1936-1949.
  • Kim, H. (2024). Catalytic Asymmetric Cycloadditions of Cyclic Sulfamidate Imines: Straightforward Access to Chiral N-Heterocycles. Dongguk University.
  • Lebrun, S. et al. (2022). Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development, 26(9), 2636–2643.
  • ACS Publications. (2022).
  • Yao, T. et al. (2004). Ring-opening reactions of MCPs with sulfonamides promoted by metal triflate Lewis acids. Tetrahedron Letters, 45(4), 741-744.
  • Sotorra, N. et al. (Date not available).
  • BenchChem. (2025).
  • Pérez, M. et al. (Date not available). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PMC.
  • Meléndez, R. E., & Lubell, W. D. (2009). A novel multistep mechanism for the stereocontrolled ring opening of hindered sulfamidates: mild, green, and efficient reactivity with alcohols. PubMed.
  • Wu, X. et al. (2020). Transition-metal mediated carbon–sulfur bond activation and transformations: an update. Chemical Society Reviews, 49(13), 4307-4359.
  • Tundel, R. E., & Anderson, K. W. (Date not available). Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC.
  • Guisán-Ceinos, M. et al. (Date not available). Ring opening of cyclic sulfamidates with bromophenyl metal reagents: Complementarity of sulfamidates and aziridines.
  • Frank, R., & Schutkowski, M. (1996). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages.
  • Di Schiavi, E. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Sigma-Aldrich. (Date not available). 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide 95 459817-82-4.
  • Itano, W. (2007). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. University of Michigan.
  • Sigma-Aldrich. (Date not available). Protection/Deprotection Reagents.
  • Apollo Scientific. (Date not available).
  • Lee, J. et al. (2011). Process for preparing[2][3] -oxathiazolidine-2,2-dioxide or[2][15] -thiadiazolidine-1,1-dioxide derivative. Google Patents.

  • Jelenc, M. et al. (2019).
  • Brown, S. N. (2015). Catalytic Activation of Nitrogen Dioxide for Selective Synthesis of Nitroorganics. DTIC.
  • Reddy, V. P. (Date not available). COBALT CATALYZED (sp2)
  • Meninno, S., & Lattanzi, A. (Date not available).
  • Wang, Y. et al. (Date not available). Catalytic O2 activation toward oxidative N–S bond formation by a thiolato Fe(iii) complex.
  • Szymański, S. et al. (2023). Rearrangement of thiazolidine derivatives – a synthesis of chiral fused oxathiane-γ-lactam bicyclic system.

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Abstract This document provides a comprehensive guide for the multi-gram scale synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, a valuable cyclic sulfamidate intermediate. Cyclic sulfamidates are powerf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, a valuable cyclic sulfamidate intermediate. Cyclic sulfamidates are powerful electrophilic building blocks used extensively in medicinal chemistry and drug development as precursors to chiral amines, diamines, and complex heterocyclic systems.[1][2] This protocol details a robust, two-step synthetic sequence starting from the commercially available 2-amino-2-methyl-1-propanol. The procedure is optimized for scalability, emphasizing process safety, reaction control, and non-chromatographic purification methods suitable for larger quantities. We provide detailed step-by-step protocols, mechanistic insights, safety precautions for handling hazardous reagents, and troubleshooting strategies to ensure a reliable and efficient synthesis.

Introduction and Synthetic Strategy

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is a key intermediate whose rigid cyclic structure allows for highly stereocontrolled ring-opening reactions.[3][4] The tert-butyloxycarbonyl (Boc) group provides stability and ensures chemoselectivity in subsequent transformations. In drug development, such intermediates are crucial for constructing enantiomerically pure pharmaceutical agents.[5][6]

Our synthetic approach is a two-stage process designed for efficiency and scalability:

  • Amine Protection: The synthesis commences with the protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O). This step is essential to prevent the nucleophilic amine from interfering with the subsequent cyclization reaction.[7][8]

  • Cyclization: The resulting N-protected amino alcohol is then cyclized using sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base. This one-pot cyclization is highly efficient for forming the sulfamidate ring on a larger scale, avoiding the need for a separate oxidation step that is often required when using thionyl chloride.[9][10]

G cluster_0 Overall Workflow A 2-Amino-2-methyl-1-propanol B Step 1: Boc Protection (Boc)₂O, Base A->B Starting Material C N-Boc-2-amino-2-methyl-1-propanol B->C Intermediate D Step 2: Cyclization SO₂Cl₂, Base C->D E 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide D->E Final Product

Figure 1: High-level overview of the two-step synthetic workflow.

Part I: Scale-up Synthesis of N-Boc-2-amino-2-methyl-1-propanol

Principle and Experimental Rationale

The Boc protecting group is installed using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a biphasic system or an aqueous-organic co-solvent to manage the solubility of both the polar amino alcohol and the nonpolar anhydride. A base, such as sodium hydroxide or sodium bicarbonate, is required to deprotonate the ammonium species formed, allowing the free amine to act as a nucleophile.[7][8] For scale-up, this procedure is advantageous as it proceeds at ambient temperature and the product can often be isolated via extraction and crystallization, avoiding chromatography.

Detailed Step-by-Step Protocol (100 g Scale)

Materials and Equipment:

  • 3 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Addition funnel (500 mL)

  • Thermometer

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Crystallization dish or large beaker

Reagent Data Table:

Reagent M.W. ( g/mol ) Amount (g) Moles (mol) Equivalents
2-Amino-2-methyl-1-propanol 89.14 100.0 1.12 1.0
Di-tert-butyl dicarbonate (Boc₂O) 218.25 256.0 1.17 1.05
Sodium Bicarbonate (NaHCO₃) 84.01 141.0 1.68 1.5
Tetrahydrofuran (THF) 72.11 750 mL - -
Deionized Water 18.02 750 mL - -
Ethyl Acetate (EtOAc) 88.11 ~1.5 L - For Extraction

| Brine (Saturated NaCl) | - | ~500 mL | - | For Washing |

Procedure:

  • Reaction Setup: Equip the 3 L flask with the mechanical stirrer, thermometer, and addition funnel.

  • Initial Charge: Charge the flask with 2-amino-2-methyl-1-propanol (100.0 g, 1.12 mol), THF (750 mL), and deionized water (750 mL). Begin stirring to form a homogeneous solution.

  • Base Addition: Add sodium bicarbonate (141.0 g, 1.68 mol) to the solution. Stir until most of the solid has dissolved.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (256.0 g, 1.17 mol) in 250 mL of THF and charge this solution to the addition funnel. Add the Boc₂O solution dropwise to the reaction mixture over approximately 1.5-2 hours. Maintain the internal temperature between 20-25°C. A cooling bath (ice/water) may be necessary to control any exotherm.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 Hexanes:EtOAc mobile phase until the starting amino alcohol is consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Transfer the remaining aqueous slurry to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Organic Phase Washing: Combine the organic layers and wash with deionized water (1 x 500 mL) followed by brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a viscous oil or a semi-solid.

  • Purification (Crystallization): Add hexanes (~500 mL) to the crude product and stir vigorously. The product should precipitate as a white solid. If it remains an oil, scratching the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Isolation: Collect the white solid by vacuum filtration, wash the filter cake with cold hexanes (2 x 100 mL), and dry under vacuum to a constant weight.

  • Characterization: The expected yield is typically 85-95%. Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The product, also known as tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, is a known compound.[11]

Part II: Scale-up Synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Principle and Mechanistic Insight

The cyclization of the N-Boc amino alcohol to the corresponding sulfamidate is achieved with sulfuryl chloride (SO₂Cl₂) in the presence of a tertiary amine base like triethylamine (Et₃N). The reaction proceeds through a proposed mechanism where the alcohol first reacts with SO₂Cl₂ to form a reactive chlorosulfate intermediate. The triethylamine then deprotonates the carbamate nitrogen, creating a nucleophilic anion that undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the five-membered ring and releasing triethylammonium chloride as a byproduct.

G cluster_1 Proposed Reaction Mechanism A N-Boc Amino Alcohol + SO₂Cl₂ B Chlorosulfate Intermediate A->B Formation of reactive ester C Deprotonation by Et₃N B->C - HCl D Intramolecular Sₙ2 Cyclization C->D N-anion attacks sulfur E Final Product + Et₃N·HCl D->E - Cl⁻

Figure 2: Simplified mechanistic pathway for the cyclization reaction.

Detailed Step-by-Step Protocol (150 g Scale)

Materials and Equipment:

  • 5 L jacketed glass reactor or 5 L three-neck flask with a large stir bar/overhead stirrer

  • Low-temperature circulator or large ice/salt bath

  • Addition funnel (1 L)

  • Thermocouple/thermometer

  • Gas outlet connected to a base scrubber (e.g., a bubbler with 2M NaOH solution)

  • Separatory funnel (4 L)

Reagent Data Table:

Reagent M.W. ( g/mol ) Amount Moles (mol) Equivalents
N-Boc-2-amino-2-methyl-1-propanol 189.25 150.0 g 0.79 1.0
Triethylamine (Et₃N) 101.19 241 mL 1.74 2.2
Sulfuryl Chloride (SO₂Cl₂) 134.97 71 mL 0.87 1.1
Dichloromethane (DCM) 84.93 2.5 L - -
1 M Hydrochloric Acid (HCl) - ~1 L - For Washing
Saturated NaHCO₃ solution - ~1 L - For Washing

| Brine (Saturated NaCl) | - | ~1 L | - | For Washing |

Procedure:

  • Reaction Setup: Assemble the reactor/flask and ensure it is dry. Equip it with a stirrer, thermocouple, addition funnel, and a gas outlet connected to the scrubber. Purge the system with an inert gas (Nitrogen or Argon).

  • Initial Charge: Charge the reactor with N-Boc-2-amino-2-methyl-1-propanol (150.0 g, 0.79 mol) and dichloromethane (1.5 L). Cool the solution to -10°C using the circulator or ice/salt bath.

  • Base Addition: Add triethylamine (241 mL, 1.74 mol) to the cold solution. A slight exotherm may be observed. Ensure the temperature remains below 0°C.

  • SO₂Cl₂ Addition (CRITICAL STEP): Prepare a solution of sulfuryl chloride (71 mL, 0.87 mol) in dry dichloromethane (500 mL) and charge it to the addition funnel. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 0°C . Rapid addition can lead to uncontrolled exotherms and side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Then, let the mixture slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Reaction Quench: Cool the reaction mixture back to 0°C. Slowly and carefully add 1 L of deionized water to quench the reaction.

  • Work-up: Transfer the mixture to a 4 L separatory funnel. Separate the layers.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 500 mL) - to remove excess triethylamine.

    • Saturated NaHCO₃ solution (1 x 1 L) - to neutralize any remaining acid.

    • Brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, typically a white to off-white solid.

  • Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water. Dissolve the solid in a minimum amount of the hot solvent (e.g., ethyl acetate) and slowly add the anti-solvent (e.g., hexanes) until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum at <40°C.

  • Characterization: The expected yield is 75-90%. Confirm product identity and purity via ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point. Purity should be assessed by HPLC.

Safety and Handling Precautions

Scaling up chemical reactions introduces significant safety challenges that must be rigorously addressed.

  • Sulfuryl Chloride (SO₂Cl₂): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[12] All manipulations must be conducted in a certified, high-performance chemical fume hood. Personnel must wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[13] Ensure an emergency eyewash and safety shower are immediately accessible.

  • Exothermic Reaction: The reaction with sulfuryl chloride is highly exothermic. Strict temperature control is paramount. A jacketed reactor with a reliable cooling system is strongly recommended for scales larger than presented here. Never add the amino alcohol solution to the sulfuryl chloride, as this can cause a runaway reaction.[14]

  • Gas Evolution: The reaction generates significant amounts of HCl gas. A base scrubber is mandatory to neutralize these acidic fumes before they are released into the fume hood exhaust.

  • Pressure Management: Ensure the reaction vessel is not a closed system to prevent pressure buildup from the evolved HCl gas.

  • Quenching: Quench residual reactive agents slowly and at low temperatures. Adding water or protic solvents to the reaction mixture should be done with extreme caution.

Troubleshooting Guide

G Start Problem P1 Low Yield Possible Causes: • Incomplete reaction • Degradation of product • Mechanical loss during work-up Start->P1 P2 Oily Product / Fails to Crystallize Possible Causes: • Residual solvent • Presence of impurities • Incorrect recrystallization solvent Start->P2 P3 Reaction Stalls (Incomplete) Possible Causes: • Impure starting material • Insufficient base or SO₂Cl₂ • Temperature too low Start->P3 S1 Solutions for Low Yield • Monitor by TLC/LCMS to confirm completion • Ensure temperature control was maintained • Re-extract aqueous layers • Optimize recrystallization volume P1->S1 Investigate S2 Solutions for Oily Product • Dry thoroughly under high vacuum • Triturate with a non-polar solvent (e.g., pentane) • Screen for alternative recrystallization solvents • Consider a silica plug filtration (last resort) P2->S2 Investigate S3 Solutions for Stalled Reaction • Check purity of N-Boc amino alcohol • Use freshly distilled Et₃N and SO₂Cl₂ • Allow reaction to warm to RT for longer • Add a small additional charge of reagents P3->S3 Investigate

Figure 3: Troubleshooting decision tree for common synthesis issues.

References

  • Current time inform
  • Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimiz
  • Chiral auxiliary - Wikipedia. Wikipedia.
  • 2-(Boc-amino)-2-methyl-1-propanol - Chem-Impex.
  • Sulphuryl chloride - Sdfine. Sdfine.
  • Strategies for the synthesis of cyclic sulfamidates. - ResearchGate.
  • Enantioselective Synthesis of Cyclic Sulfamidates by Using Chiral Rhodium-Catalyzed Asymmetric Transfer Hydrogenation | Organic Letters - ACS Publications.
  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. Chiralpedia.
  • N-Boc-2-amino-2-methyl-1-propanol | CAS 102520-97-8 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • 1,2-Cyclic Sulfamidates as Versatile Precursors to Thiomorpholines and Piperazines | Organic Letters - ACS Publications.
  • SOP 0079 - Thionyl Chloride - Standard Operating Procedures. University of California, Santa Cruz.
  • SAFETY DATA SHEET - Sulfuryl chloride. Fisher Scientific.
  • Thionyl chloride - Lanxess. Lanxess.
  • ICSC 1409 - THIONYL CHLORIDE.
  • (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide.
  • Cyclic sulfates and sulfamidates as alkyl
  • Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. - ResearchGate.
  • Synthesis of Fluorescent Lanthipeptide Cytolysin S Analogues by Late-Stage Sulfamidate Ring Opening - PMC.
  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic Chemistry Portal.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia.
  • Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent side reactions with 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Welcome to the technical support center for 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and prevent potential side reactions, ensuring the success and efficiency of your experiments.

Introduction to the Reagent: A Dual-Natured Building Block

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is a valuable synthetic intermediate, prized for its role as a chiral precursor to a variety of functionalized amines. Its structure incorporates two key reactive features: a tert-butyloxycarbonyl (Boc) protecting group and a 1,2,3-oxathiazolidine 2,2-dioxide ring, also known as a cyclic sulfamidate. Understanding the distinct reactivity of each component is crucial to mitigating unwanted side reactions.

The Boc group offers robust protection for the nitrogen atom under many conditions but is susceptible to cleavage under acidic conditions. The cyclic sulfamidate ring, a strained five-membered heterocycle, is an excellent electrophile, prone to ring-opening by a variety of nucleophiles. The gem-dimethyl group at the 5-position, a consequence of the Thorpe-Ingold effect, enhances the kinetic stability of the ring, influencing its formation and subsequent reactions.[1][2]

This guide will dissect the potential side reactions associated with both moieties and provide actionable strategies to ensure clean and high-yielding transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction with 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is giving a complex mixture of products. What are the most likely side reactions?

The formation of multiple byproducts often points to competing reaction pathways involving either the Boc group or the oxathiazolidine ring. The most common side reactions include:

  • Premature Boc Deprotection: Unintended cleavage of the Boc group under acidic conditions (even trace amounts) can liberate a free amine, which may undergo further undesired reactions.

  • Ring-Opening by Unintended Nucleophiles: The electrophilic nature of the cyclic sulfamidate ring makes it susceptible to attack by various nucleophiles present in the reaction mixture, such as water, alcohols, or even the solvent itself under certain conditions.

  • Elimination Reactions: Strong, non-nucleophilic bases can promote elimination reactions, leading to the formation of unsaturated byproducts.

  • Alkylation by the tert-Butyl Cation: If the Boc group is cleaved, the resulting tert-butyl cation is a potent electrophile that can alkylate other nucleophilic sites in your starting materials or products.

Q2: I am observing incomplete conversion of my starting material. What factors could be contributing to this?

Incomplete reactions can be frustrating. Several factors related to the stability and reactivity of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide can be at play:

  • Steric Hindrance: The gem-dimethyl group, while enhancing stability, can also sterically hinder the approach of nucleophiles to the electrophilic centers of the oxathiazolidine ring.

  • Insufficient Nucleophilicity: The attacking nucleophile may not be strong enough to efficiently open the sterically hindered and electronically stable ring.

  • Poor Solubility: The reagent's solubility can be a limiting factor in certain solvent systems, leading to a heterogeneous reaction mixture and incomplete conversion.

  • Inappropriate Reaction Temperature: The activation energy for the desired ring-opening may not be reached at the current reaction temperature.

Q3: How does the N-Boc group affect the reactivity of the oxathiazolidine ring compared to other N-substituents?

The N-Boc group significantly influences the reactivity of the cyclic sulfamidate. The electron-withdrawing nature of the Boc group enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack compared to an N-alkylated or unprotected sulfamidate. However, the steric bulk of the Boc group can also play a role in modulating the rate of reaction. In general, N-protected sulfamidates are more reactive towards ring-opening than their unprotected counterparts.[3]

Troubleshooting Guides

Issue 1: Unwanted Boc Deprotection and Subsequent Side Reactions

Symptoms:

  • Appearance of a new, more polar spot on TLC corresponding to the deprotected amine.

  • Mass spectrometry data indicating the presence of byproducts with a mass corresponding to the loss of the Boc group or the addition of a tert-butyl group.

Causality: The Boc group is labile to acidic conditions. The generation of the reactive tert-butyl cation upon deprotection can lead to alkylation of nucleophilic functional groups.

Solutions & Protocols:

Mitigation Strategy Detailed Protocol
Strictly Anhydrous and Neutral Conditions Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents. If possible, avoid acidic reagents or ensure they are thoroughly neutralized before the addition of the oxathiazolidine reagent.
Use of Scavengers If acidic conditions are unavoidable for a subsequent step, consider adding a scavenger to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.

Experimental Protocol: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Add the scavenger (e.g., 2-5 equivalents of triethylsilane).

  • Slowly add the acid (e.g., trifluoroacetic acid) at 0 °C.

  • Monitor the reaction by TLC until completion.

  • Work-up the reaction by quenching with a mild base (e.g., saturated sodium bicarbonate solution).

Issue 2: Undesired Ring-Opening of the Oxathiazolidine Ring

Symptoms:

  • Formation of multiple products containing sulfate or sulfonate ester functionalities.

  • Low yield of the desired product, with significant amounts of polar byproducts observed by TLC or LC-MS.

Causality: The strained 1,2,3-oxathiazolidine 2,2-dioxide ring is a potent electrophile. Nucleophiles other than the intended reagent can attack the ring, leading to a variety of ring-opened byproducts. The regioselectivity of the attack (at C4 or C5) can also be an issue, though typically attack occurs at the less substituted carbon.

Solutions & Protocols:

Mitigation Strategy Detailed Protocol
Control of Nucleophile Stoichiometry and Reactivity Use the desired nucleophile in a slight excess to outcompete other potential nucleophiles. If possible, choose a "soft" nucleophile for better selectivity.
Solvent Selection Use a non-nucleophilic, aprotic solvent such as THF, toluene, or dichloromethane to minimize solvent participation in the reaction.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Experimental Protocol: Controlled Nucleophilic Ring-Opening

  • Dissolve 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of the desired nucleophile (1.1-1.5 equivalents) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and proceed with extraction and purification.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the desired transformation versus common side reactions.

G Reagent 3-Boc-5,5-dimethyl-1,2,3- oxathiazolidine 2,2-Dioxide DesiredProduct Desired Ring-Opened Product Reagent->DesiredProduct Desired Nucleophile BocDeprotection Premature Boc Deprotection Reagent->BocDeprotection Trace Acid UnintendedRingOpening Unintended Ring-Opening Reagent->UnintendedRingOpening Unintended Nucleophile (e.g., H2O) Alkylation t-Butyl Alkylation Byproduct BocDeprotection->Alkylation t-Butyl Cation Formation SolventAdduct Solvent/Nucleophile Adduct

Caption: Potential reaction pathways for 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide.

The Role of the Gem-Dimethyl Group: The Thorpe-Ingold Effect

The presence of the 5,5-dimethyl group is not merely a structural feature; it has a profound impact on the reactivity of the molecule due to the Thorpe-Ingold effect. This effect describes the acceleration of ring-closing reactions due to steric hindrance.[1][2]

ThorpeIngold cluster_0 Acyclic Precursor cluster_1 Transition State cluster_2 Cyclized Product a Increased steric hindrance from gem-dimethyl group b Reduced bond angle between reacting termini a->b causes c Lower activation energy for cyclization b->c leads to d Favored formation of the 5-membered oxathiazolidine ring c->d results in

Caption: The Thorpe-Ingold effect favoring cyclization.

While this effect is advantageous during the synthesis of the reagent, it also contributes to the stability of the ring. Consequently, more forcing conditions (e.g., stronger nucleophiles or higher temperatures) may be required for the subsequent ring-opening reaction compared to an unsubstituted analogue. This is a critical consideration during experimental design.

Summary of Key Recommendations

Parameter Recommendation Rationale
Reaction Conditions Maintain strictly anhydrous and inert conditions.Prevents premature Boc deprotection and unintended ring-opening by water.
Reagents Use high-purity, anhydrous solvents and reagents.Minimizes the presence of adventitious acids or nucleophiles.
Temperature Optimize reaction temperature; start at low temperatures.Controls the rate of reaction and minimizes side reactions.
Nucleophile Use a slight excess of the desired nucleophile.Ensures the desired reaction pathway is favored.
Monitoring Closely monitor the reaction by TLC or LC-MS.Allows for timely quenching of the reaction to prevent byproduct formation.

By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, researchers can effectively prevent side reactions and achieve optimal results in their synthetic endeavors with 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide.

References

  • Wikipedia. (2023, October 27). Thorpe–Ingold effect. Retrieved from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Retrieved from [Link]

  • Kostal, J., & Jorgensen, W. L. (2010). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Journal of the American Chemical Society, 132(25), 8766–8773. Retrieved from [Link]

  • Alajarín, M., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. The Journal of Organic Chemistry, 82(23), 12439–12449. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Handling of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve solubility and reactivity issues associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve solubility and reactivity issues associated with 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide .

Rather than treating solubility as a simple physical parameter, this guide addresses it as a dynamic interplay between molecular structure, thermodynamics, and reaction mechanisms.

Part 1: The Chemical Causality of Solubility Issues

To troubleshoot solubility, we must first understand the molecular architecture of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide. This compound is a cyclic sulfamidate, a class of molecules renowned for being highly versatile electrophilic synthons in organic chemistry[1].

Its solubility profile is dictated by a strict dichotomy within its structure:

  • The Lipophilic Domain: The tert-butyloxycarbonyl (Boc) protecting group and the gem-dimethyl groups at the 5-position provide significant steric bulk and lipophilic character.

  • The Highly Polar Domain: The 1,2,3-oxathiazolidine 2,2-dioxide core possesses a strong dipole moment. The electron-withdrawing nature of the sulfonyl group and the Boc-protected nitrogen creates a highly polarized, electrophilic carbon center.

The Causality of Precipitation: When users experience poor solubility, it is almost always because the solvent chosen cannot disrupt the strong intermolecular dipole-dipole interactions of the sulfamidate core (crystal lattice energy), or because the solvent is actively degrading the highly reactive electrophilic center.

Part 2: Troubleshooting FAQs

Q1: My compound is crashing out of hexanes and toluene. Can I heat the mixture to force dissolution? A: No, heating is strongly discouraged. The compound's high lattice energy cannot be efficiently overcome by non-polar solvents, regardless of temperature. Furthermore, heating cyclic sulfamidates above 40°C–50°C risks thermal degradation, including Boc deprotection or spontaneous ring-opening. Solution: Evaporate the non-polar solvent and switch to a moderately polar aprotic solvent like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF), which provide excellent solubility profiles for these free bases and intermediates[2].

Q2: I dissolved the compound in a methanol/water mixture to increase polarity, but my downstream reaction failed. What happened? A: You have inadvertently destroyed your starting material. Cyclic sulfamidates are highly reactive electrophiles designed to undergo ring-opening via nucleophilic attack[1]. Protic solvents (like methanol, ethanol, or water) act as competing nucleophiles. Instead of simply dissolving the compound, the protic solvent attacks the electrophilic carbon, causing premature solvolysis and irreversible ring degradation. Rule of thumb: Never use protic solvents with cyclic sulfamidates.

Q3: During an amine ring-opening reaction in Acetonitrile (MeCN), a thick precipitate forms midway through the reaction. Is my compound insoluble? A: The precipitate is likely not your starting material, but rather the intermediate product. When a cyclic sulfamidate is actively ring-opened by an amine, it forms an intermediate N-sulfated salt/zwitterion[3]. These intermediates are highly polar and often insoluble in moderately polar solvents like MeCN or DCM. Solution: If precipitation halts your reaction kinetics, titrate in a highly polar aprotic co-solvent (e.g., up to 20% v/v DMF or DMSO) to solubilize the intermediate and drive the reaction to completion.

Part 3: Solvent Selection & Mechanistic Pathways

To ensure both optimal solubility and chemical stability, solvent selection must be exact.

SolventDecision Start 3-Boc-5,5-dimethyl- 1,2,3-oxathiazolidine 2,2-Dioxide Solubility Assessment Protic Polar Protic Solvents (e.g., MeOH, H2O, EtOH) Start->Protic Aprotic Polar Aprotic Solvents (e.g., DCM, THF, MeCN) Start->Aprotic NonPolar Non-Polar Solvents (e.g., Hexanes, Heptane) Start->NonPolar Degradation FAIL: High Risk of Solvolysis / Ring-Opening Protic->Degradation Optimal PASS: Optimal Solubility & Reagent Stability Aprotic->Optimal Insoluble FAIL: Poor Solubility (Lattice Energy > Solvation) NonPolar->Insoluble

Figure 1: Decision tree for solvent selection based on chemical stability and solvation thermodynamics.

ReactionPathway Substrate Cyclic Sulfamidate Core Amine Amine Nucleophile (in MeCN/THF) Substrate->Amine Water Moisture / Protic Impurities Substrate->Water Product Desired N-Sulfated Intermediate Amine->Product Controlled Ring-Opening Hydrolysis Undesired Hydrolysis (Degradation) Water->Hydrolysis Parasitic Solvolysis

Figure 2: Mechanistic pathway illustrating desired amine ring-opening versus parasitic solvolysis.

Part 4: Quantitative Data & Solvent Compatibility

The following table summarizes the thermodynamic and mechanistic suitability of common laboratory solvents for this specific compound.

Solvent ClassSpecific SolventDielectric Constant (ε)Solubility ProfileMechanistic Suitability & Notes
Polar Aprotic DMF / DMSO~37.0 - 47.0Excellent (>0.5 M)Ideal. Solubilizes both the starting material and the highly polar N-sulfated intermediates during reaction[3].
Polar Aprotic DCM / 2-MeTHF~7.5 - 9.0Good (0.1 - 0.3 M)Optimal. Perfect for standard dissolution and coupling reactions. 2-MeTHF offers excellent separation from water during workup[2].
Polar Protic MeOH / Water~33.0 - 80.0VariableUNACCEPTABLE. Induces rapid solvolysis and degradation of the electrophilic sulfamidate core[1].
Non-Polar Hexanes / Toluene~1.9 - 2.4Poor (<0.05 M)UNACCEPTABLE. Compound will precipitate due to high crystal lattice energy.

Part 5: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your workflow, use the following self-validating protocol for the dissolution and subsequent nucleophilic ring-opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide. Every step includes a physical validation checkpoint.

Step 1: Anhydrous Solvent Preparation

  • Action: Dry your chosen polar aprotic solvent (e.g., 2-MeTHF or DCM) over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Validation Checkpoint: Perform a Karl Fischer titration. The solvent must register < 50 ppm H₂O. If > 50 ppm, do not proceed; parasitic hydrolysis will occur.

Step 2: Controlled Dissolution

  • Action: Add 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide to a flame-dried round-bottom flask purged with Argon. Add the anhydrous solvent to achieve a target concentration of 0.15 M to 0.2 M. Stir gently at 20°C (Room Temperature).

  • Validation Checkpoint: Visually inspect the flask after 5 minutes of stirring. The solution must be completely transparent.

    • Troubleshooting: If the solution is opaque or contains suspended particles, do not heat . Instead, titrate in 5% v/v anhydrous DMF until optical clarity is achieved. This confirms complete dissolution without risking thermal degradation.

Step 3: Nucleophilic Addition

  • Action: Cool the clear solution to 0°C using an ice bath. Add your target nucleophile (e.g., a primary or secondary amine) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC (using a UV lamp and Ninhydrin stain). The complete disappearance of the starting material peak/spot confirms successful sequence-defined ring-opening[3].

Step 4: Intermediate Solubilization (If Applicable)

  • Action: As the reaction warms to room temperature, monitor for precipitation of the N-sulfated intermediate.

  • Validation Checkpoint: If a thick white precipitate stalls the stirring bar, add anhydrous DMF dropwise until the precipitate re-dissolves, ensuring the reaction remains homogeneous to reach 100% conversion.

References

  • Process Research and Scale-up of the κ-Opioid Receptor Agonist CJ-15,161 Drug Candidate Source: CHIMIA URL:[Link]

  • Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry Source: ResearchGate URL:[Link]

  • Exploring Cyclic Sulfamidate Building Blocks for the Synthesis of Sequence-Defined Macromolecules Source: D-NB.info (German National Library) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled reactions, low conversion rates, or unexpected byproducts when utilizing 3-Boc-5,5-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled reactions, low conversion rates, or unexpected byproducts when utilizing 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1956378-90-7).

While cyclic sulfamidates are generally premier electrophiles for the synthesis of complex 1,2-amino alcohols and β -amino acids, the gem-dimethyl substitution at the C5 position of this specific reagent introduces severe kinetic and steric hurdles. This guide synthesizes mechanistic causality with field-proven protocols to help you rescue your synthetic workflows.

Mechanistic Insight: The Root Cause of Low Conversion

To troubleshoot effectively, we must first understand the fundamental physical chemistry of the reagent. In a standard unhindered cyclic sulfamidate, nucleophiles attack the C5 carbon via a straightforward SN​2 mechanism. The C-O bond breaks, releasing a stable sulfamate anion.

However, in the 5,5-dimethyl variant , the C5 carbon is a tertiary center . The two methyl groups create a massive steric shield that physically blocks the required 180° trajectory for the incoming nucleophile. When researchers attempt to force the reaction using elevated temperatures or strong bases (e.g., alkoxides, NaH), the reaction pathway shifts. Instead of substitution, the base abstracts a proton from the adjacent C4 position, triggering an E2 elimination that destroys the sulfamidate ring and yields a useless alkene byproduct.

Mechanism SM 3-Boc-5,5-dimethyl- 1,2,3-oxathiazolidine 2,2-Dioxide SN2 Direct SN2 Attack (High Activation Energy) SM->SN2 Hard/Bulky Nu- Elim E2 Elimination (Strong Bases) SM->Elim Strong Base NGP Neighboring Group Participation (Boc) SM->NGP Neutral/Mild Acid + Alcohols Prod_SN2 Desired Ring-Opened Sulfamate SN2->Prod_SN2 Slow Prod_Elim Alkene Byproduct (Low Conversion) Elim->Prod_Elim Fast Oxazolinium Oxazolinium Intermediate (Activates C5) NGP->Oxazolinium -SO3 Prod_NGP O-Substituted Amine (High Yield) Oxazolinium->Prod_NGP Nu- Attack

Mechanistic pathways for hindered sulfamidates highlighting SN2 vs. elimination vs. NGP.

Diagnostic Data: Reaction Conditions & Expected Outcomes

The table below summarizes quantitative data and troubleshooting solutions based on the class of nucleophile you are attempting to use.

Nucleophile ClassStandard ConditionsPrimary Failure ModeTroubleshooting SolutionExpected Conversion
O-Nucleophiles (Alcohols)NaH or KOtBu, THF, 0 °CE2 Elimination (>80%)Neutral solvolysis, 60 °C, neat alcohol>85%
C-Nucleophiles (Grignards)RMgX, THF, 0 °CBasicity induces eliminationAdd 10 mol% CuCN (form organocuprate)>90%
S/N-Nucleophiles (Thiols, Azides)NaN3, EtOH/H2O, 25 °CPoor solubility, slow kineticsNaN3, anhydrous DMF, 50–60 °C80–95%
N-Heterocycles (Imidazoles)K2CO3, CH3CN, refluxIncomplete conversionNeat DMF, 48h, room temp to 60 °C70–85%

Troubleshooting FAQs

Q1: I am trying to react this sulfamidate with an alcohol using NaH to generate the alkoxide, but I only get decomposition and alkene byproducts. How can I form the O-C bond? A1: You are observing E2 elimination because alkoxides are strong bases. To solve this, you must completely abandon basic conditions. Literature demonstrates that hindered N-Boc sulfamidates can undergo highly efficient ring-opening with alcohols under neutral conditions via Neighboring Group Participation (NGP)[1]. The sulfamidate spontaneously extrudes SO3​ to form an N-Boc aziridine, which rearranges into a highly electrophilic oxazolinium cation. The alcohol then traps this intermediate[2]. Actionable fix: Run the reaction in the neat alcohol at 60 °C without any added base (See Protocol B).

Q2: My Grignard reagent (carbon nucleophile) is yielding less than 10% of the desired alkylated product. What is going wrong? A2: Grignard reagents ( RMgX ) are highly basic and will preferentially act as bases against the C4 protons of the sulfamidate, driving elimination. To favor C-C bond formation, you must soften the nucleophile. Actionable fix: Transmetalate your Grignard reagent with a Copper(I) salt (e.g., CuCN) to form an organocuprate. Cuprates are softer, less basic, and highly effective at opening hindered cyclic sulfamidates via a substitution pathway.

Q3: I am using sodium azide ( NaN3​ ) in ethanol/water, but the reaction is incredibly slow and stalls at 20% conversion. Can I just boil it? A3: Boiling in protic solvents will lead to competitive hydrolysis of the sulfamidate by water. Azide and sulfur nucleophiles are soft, excellent nucleophiles, but they need a polar aprotic environment to remain "naked" and reactive enough to attack the hindered tertiary center[3]. Actionable fix: Switch the solvent to anhydrous DMF or DMSO and heat to 50–60 °C. Heterocyclic nitrogen nucleophiles like imidazoles can also successfully open the ring under these optimized polar aprotic conditions[4].

Workflow Start Low Conversion Detected CheckNu Analyze Nucleophile Type Start->CheckNu IsBase Strong Base / O-Nu? CheckNu->IsBase IsCarbon Carbon Nucleophile? CheckNu->IsCarbon IsSoft Soft Nucleophile (S, N3)? CheckNu->IsSoft ActionBase Switch to Neutral Conditions or use HFIP solvent IsBase->ActionBase Yes ActionCarbon Add Cu(I) Catalyst (Form Organocuprate) IsCarbon->ActionCarbon Yes ActionSoft Optimize Temp (40-60°C) Use Polar Aprotic Solvent IsSoft->ActionSoft Yes

Decision tree for troubleshooting low conversion rates based on nucleophile classification.

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Ring-Opening with Grignard Reagents (C-C Bond Formation)

Causality Note: CuCN transmetalates the basic Grignard to a softer organocuprate, shifting the reactivity entirely from E2 elimination to SN​2 substitution.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Cuprate Formation: Add CuCN (10 mol%) and anhydrous THF (0.2 M relative to substrate). Cool the suspension to -78 °C.

  • Transmetalation: Dropwise add the Grignard reagent ( RMgX , 1.5 equiv). Stir for 30 minutes at -78 °C to ensure complete formation of the reactive organocuprate.

  • Addition: Dissolve 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cuprate mixture.

  • Reaction: Gradually warm the reaction to -20 °C and stir for 4 hours. Do not allow the reaction to reach room temperature to prevent cuprate decomposition.

  • Self-Validating Quench: Quench the reaction with a 9:1 mixture of saturated aqueous NH4​Cl and concentrated NH3​ . Crucial Step: The ammonia is required to complex the copper salts (forming soluble blue [Cu(NH3​)4​]2+ ), preventing intractable emulsions during extraction.

  • Isolation: Extract with EtOAc, dry over MgSO4​ , and concentrate. The resulting sulfamate salt must be hydrolyzed (e.g., using 20% aq. H2​SO4​ ) to yield the free amine.

Protocol B: Solvolytic Ring-Opening with Alcohols (O-C Bond Formation)

Causality Note: Avoiding base prevents elimination. The reaction relies on the Boc group's neighboring group participation to form an oxazolinium intermediate, which is highly receptive to alcohol attack[1].

  • Setup: In a heavy-walled sealed tube, add 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 equiv).

  • Solvent/Reactant: Add the desired alcohol (e.g., Methanol, Isopropanol, or a fluorinated alcohol like HFIP) to achieve a 0.1 M concentration. Do not add any external base or acid.

  • Thermal Activation: Seal the tube and heat the mixture to 60–70 °C for 24–48 hours.

  • Monitoring: Monitor by TLC or LC-MS. The reaction proceeds via SO3​ extrusion.

  • Workup: Once complete, concentrate the mixture directly under reduced pressure. Because SO3​ is lost during the oxazolinium mechanism, the product is the N-Boc protected β -alkoxy amine. No subsequent acidic sulfamate hydrolysis step is required[2].

Sources

Reference Data & Comparative Studies

Validation

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide vs cyclic sulfates in nucleophilic substitution

The synthesis of sterically encumbered, unnatural amino acids and β-functionalized amines is a persistent bottleneck in modern drug development. When constructing these complex architectures, researchers frequently rely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of sterically encumbered, unnatural amino acids and β-functionalized amines is a persistent bottleneck in modern drug development. When constructing these complex architectures, researchers frequently rely on cyclic electrophiles to drive stereospecific nucleophilic ring-opening reactions.

This guide provides an in-depth technical comparison between two prominent classes of cyclic dielectrophiles: 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide (a sterically hindered cyclic sulfamidate) and 5,5-dimethyl cyclic sulfates . By analyzing their mechanistic divergence at quaternary carbon centers, this guide establishes self-validating protocols for deploying these reagents in complex synthetic workflows.

The Quaternary Center Challenge: Mechanistic Divergence

Both cyclic sulfamidates and cyclic sulfates are highly reactive, "epoxide-like" electrophiles that undergo nucleophilic ring-opening to yield β-functionalized amines and β-functionalized alcohols, respectively. However, their reactivity profiles diverge drastically when the electrophilic site is a sterically hindered quaternary carbon (C5).

The Cyclic Sulfate Limitation

In standard 5,5-dimethyl cyclic sulfates, the C5 carbon is a tertiary center. When attacked by a nucleophile, the severe steric clash heavily penalizes the S_N2 transition state. Consequently, the nucleophile typically acts as a base, abstracting a proton from the adjacent carbon to drive an E2 elimination , yielding an allylic alcohol rather than the desired substitution product.

The Cyclic Sulfamidate Advantage

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide defies this limitation. Despite possessing a quaternary center at the oxygen-bearing carbon (C5), this specific sulfamidate undergoes highly efficient S_N2 nucleophilic substitution with complete inversion of configuration 1.

The Causality of Reactivity: This unique phenomenon is driven by the N-Boc protecting group. The strongly electron-withdrawing Boc group increases the electrophilicity of the adjacent system and stabilizes the developing negative charge on the nitrogen leaving group during the transition state 2. Furthermore, the rigid 5-membered oxathiazolidine ring locks the conformation, exposing the σ* orbital of the C–O bond for backside attack, effectively bypassing the steric penalty that paralyzes cyclic sulfates 3.

Mechanism cluster_sulfamidate 3-Boc-5,5-dimethyl Sulfamidate cluster_sulfate 5,5-dimethyl Cyclic Sulfate Nuc Nucleophile (e.g., RS⁻, N₃⁻) Sulfamidate C5 Quaternary Center Activated by N-Boc Nuc->Sulfamidate Sulfate C5 Quaternary Center (O-Sulfate) Nuc->Sulfate SN2_TS SN2 Transition State (Inversion) Sulfamidate->SN2_TS Prod_S β-Substituted Amine (High Yield) SN2_TS->Prod_S E2_TS E2 Transition State (Steric Clash) Sulfate->E2_TS Prod_E Alkene Elimination (Low/No SN2) E2_TS->Prod_E

Fig 1. Divergent nucleophilic reaction pathways at the quaternary centers of cyclic electrophiles.

Quantitative Performance Comparison

The table below summarizes the experimental outcomes when subjecting both electrophiles to standard nucleophilic substitution conditions (e.g., using sulfur or nitrogen nucleophiles).

Performance Metric3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide5,5-Dimethyl Cyclic Sulfate
Target Electrophilic Center Quaternary Carbon (C5)Quaternary Carbon
Primary Reaction Pathway S_N2 Ring-OpeningE2 Elimination / Unreactive
Stereochemical Outcome Complete InversionN/A (Loss of stereocenter via E2)
Typical Yields (S-Nucleophiles) 70–95%< 10% (S_N2), > 80% (E2)
Introduced Functionality Protected β-amino group (-NHBoc)β-hydroxyl group (-OH)
Activation Mechanism N-Boc electron withdrawalIntrinsic ring strain

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies explain not just the actions, but the chemical causality behind each parameter.

Protocol A: S_N2 Ring-Opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

This protocol utilizes potassium thioacetate to synthesize an α,α-dimethyl-β-thio amine derivative 2.

Step 1: Nucleophilic Attack

  • Dissolve 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide (1.0 equiv) in anhydrous DMF (0.1 M). Causality: DMF is selected as a polar aprotic solvent. By strongly solvating the potassium cation but leaving the thioacetate anion relatively unsolvated, it maximizes the nucleophile's HOMO energy—a critical requirement for overcoming the steric penalty of the quaternary C5 center.

  • Add potassium thioacetate (1.05 equiv) and stir the mixture at 50 °C for 1–2 hours. Causality: Heating to 50 °C provides the necessary thermal energy to traverse the sterically encumbered S_N2 transition state without promoting thermal degradation of the Boc group.

  • Self-Validation Check: Monitor the reaction via ^1H NMR. The disappearance of the sharp gem-dimethyl singlet of the starting sulfamidate (typically around δ 1.5–1.6 ppm) and the emergence of a shifted gem-dimethyl signal corresponding to the ring-opened sulfamate intermediate confirms the success of Step 1.

Step 2: Intermediate Hydrolysis

  • Cool the reaction to room temperature and add a 1:1 mixture of 20% aqueous H_2SO_4 and CH_2Cl_2. Stir vigorously for 8 hours. Causality: The initial S_N2 attack yields a stable N-Boc sulfamate salt. Biphasic acidic hydrolysis is strictly required to cleave the N–S bond and release the SO_3 group. The biphasic nature ensures the liberated organic product immediately partitions into the organic layer, preventing over-deprotection of the acid-sensitive Boc group.

  • Separate the organic layer, wash with brine, dry over MgSO_4, and concentrate in vacuo to yield the final β-functionalized amine.

Protocol B: Attempted Substitution of 5,5-Dimethyl Cyclic Sulfate (Comparative)
  • Dissolve the 5,5-dimethyl cyclic sulfate in anhydrous THF.

  • Add the selected nucleophile (e.g., potassium thioacetate) and heat to 50 °C.

  • Observation: Unlike the sulfamidate, TLC and NMR monitoring will rapidly show the formation of alkene protons (δ 4.8–5.5 ppm), confirming that E2 elimination dominates the pathway due to the inability of the cyclic sulfate to sufficiently lower the S_N2 activation barrier at the quaternary center.

Conclusion for Drug Development Professionals

When designing synthetic routes targeting sterically encumbered β-amino acid derivatives or complex chiral amines, 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide vastly outperforms its cyclic sulfate counterparts. The strategic placement of the N-Boc group fundamentally alters the transition state electronics, unlocking S_N2 reactivity at quaternary centers that are otherwise chemically inaccessible.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: PubMed (Organic Letters)

Sources

Comparative

Comparing reactivity of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide and epoxides

A Comprehensive Guide for Synthetic Chemists and Drug Development Professionals In modern medicinal chemistry, the efficient synthesis of highly functionalized, sterically hindered amines and alcohols is a critical bottl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Synthetic Chemists and Drug Development Professionals

In modern medicinal chemistry, the efficient synthesis of highly functionalized, sterically hindered amines and alcohols is a critical bottleneck. For decades, epoxides have served as the standard electrophilic synthons for generating 1,2-difunctionalized scaffolds. However, when dealing with sterically demanding tertiary centers, traditional epoxides often fall short, requiring harsh conditions that are incompatible with complex pharmaceutical intermediates.

This guide provides an objective, data-backed comparison between traditional epoxides and a highly activated "aza-epoxide equivalent": 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide . By analyzing the thermodynamic drivers, regioselectivity, and experimental workflows of both systems, we will demonstrate why cyclic sulfamidates are increasingly favored for synthesizing complex β -functionalized amines.

Structural and Mechanistic Causality

To understand the performance differences between these two classes of electrophiles, we must examine the causality behind their reactivity profiles.

The Epoxide Challenge: Poor Leaving Groups

Epoxides (oxiranes) are three-membered cyclic ethers possessing approximately 27 kcal/mol of ring strain. While this strain provides a thermodynamic driving force for ring opening, the intrinsic leaving group—an alkoxide anion—is highly basic and poorly stable. Consequently, the nucleophilic ring opening of sterically hindered epoxides (such as 2,2-dimethyloxirane, the structural analogue to our sulfamidate) requires either strong Brønsted/Lewis acid activation to protonate the oxygen, or forcing conditions (high heat, strong bases) to drive the reaction forward[1].

The Cyclic Sulfamidate Advantage: The "Built-In Activator"

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide is a five-membered cyclic sulfamidate. Despite lacking the extreme ring strain of an epoxide, it is exponentially more reactive toward nucleophiles. The causality lies in its leaving group.

Nucleophilic attack at the C5 carbon (the carbon adjacent to the oxygen) cleaves the C–O bond, generating a sulfamate anion ( −OSO2​NR− ) rather than an alkoxide. The strong electron-withdrawing nature of the SO2​ group acts as a "built-in activator." The resulting sulfamate is highly resonance-stabilized, providing a massive thermodynamic sink that drives the reaction to completion even at room temperature[2]. Furthermore, the N -Boc protecting group prevents unwanted N -alkylation side reactions and further increases the electrophilicity of the system by withdrawing electron density from the nitrogen atom[3].

G cluster_0 Epoxide (e.g., Isobutylene Oxide) cluster_1 Cyclic Sulfamidate (3-Boc-5,5-dimethyl...) E1 Poor Leaving Group (Alkoxide) E2 Requires Strong Acid or High Heat E1->E2 E3 Slower Ring Opening E2->E3 S1 Excellent Leaving Group (Sulfamate) S2 Built-in SO3 Activator (Mild Conditions) S1->S2 S3 Rapid Ring Opening S2->S3

Reactivity drivers: Epoxides vs. Cyclic Sulfamidates.

Quantitative Performance Comparison

The table below summarizes the comparative experimental data for the nucleophilic ring opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide versus its epoxide analogue (2,2-dimethyloxirane) using a standard nucleophile (e.g., sodium azide or an alkoxide).

Parameter2,2-Dimethyloxirane (Epoxide)3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide
Typical Temperature 80°C – 120°C25°C – 50°C
Activation Required Yes (Lewis Acids like LiClO4​ or BF3​⋅OEt2​ )No (Spontaneous or mild base like Cs2​CO3​ )
Regioselectivity Mixed (Depends heavily on acid vs. base conditions)Highly specific (Attack at C5, though hindered, is favored)
Leaving Group pKa ~16 (Alkoxide)< 2 (Sulfamate anion)
Primary Product β -Azido alcohol N -Boc- β -azido amine (after hydrolysis)
Reaction Time 12 – 24 hours3 – 6 hours

Note: While the gem-dimethyl substitution at C5 creates significant steric hindrance, theoretical and experimental studies on gem-disubstituted cyclic sulfates and sulfamidates show that the exceptional leaving group ability allows the reaction to proceed via a solvent-stabilized, borderline SN​1/SN​2 transition state, maintaining high yields[2],[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each workup step is explicitly provided so researchers can adapt these methods to diverse nucleophiles.

Protocol A: Ring-Opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide

This protocol utilizes a polyfluorinated alkoxide or standard amine as the nucleophile, demonstrating the mild conditions required for cyclic sulfamidates[3].

Step 1: Nucleophilic Attack (Formation of the Sulfamate)

  • Charge an oven-dried flask with 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 equiv, 0.2 mmol) and anhydrous Acetonitrile (1.0 mL) under a nitrogen atmosphere.

  • Add the nucleophile (e.g., an alkoxide or amine, 1.5 equiv) and a mild base ( Cs2​CO3​ , 1.5 equiv) sequentially.

  • Stir the reaction mixture at 25 °C for 3 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly polar sulfamate salt intermediate will remain at the baseline, indicating complete consumption of the starting material.

  • Evaporate the solvent under reduced pressure.

Step 2: Acidic Hydrolysis (Removal of the SO3​ moiety)

  • Dissolve the crude sulfamate residue in Dichloromethane (1.0 mL).

  • Add 20% aqueous H2​SO4​ (1.0 mL) and stir vigorously at 25 °C for 3 to 12 hours.

    • Causality: The acidic conditions hydrolyze the N–S bond of the sulfamate, releasing SO3​ (which hydrates to sulfuric acid) and liberating the N -Boc protected amine. The biphasic system prevents unwanted side reactions with the newly formed amine.

  • Separate the organic layer, extract the aqueous layer with DCM (2 x 2 mL), dry over Na2​SO4​ , and concentrate to yield the pure β -functionalized N -Boc amine.

G Nuc Nucleophile Addition React Ring Opening (MeCN, 25°C) Nuc->React Inter Stable Sulfamate Intermediate React->Inter Hydro Acid Hydrolysis (20% H2SO4) Inter->Hydro Prod β-Functionalized Amine Hydro->Prod

Step-by-step workflow for cyclic sulfamidate ring opening.

Protocol B: Ring-Opening of 2,2-Dimethyloxirane (Epoxide Alternative)

For comparison, opening the equivalent epoxide requires significantly harsher conditions[1].

  • Dissolve 2,2-dimethyloxirane (1.0 equiv) in a polar aprotic solvent (e.g., DMF).

  • Add the nucleophile (e.g., NaN3​ , 2.0 equiv) and a Lewis acid catalyst (e.g., LiClO4​ , 1.0 equiv).

    • Causality: The lithium ion coordinates to the epoxide oxygen, weakening the C–O bond and making the tertiary carbon more susceptible to attack.

  • Heat the mixture to 80 °C for 16 hours.

    • Validation Check: TLC will show the gradual appearance of a less polar product spot. Prolonged heating is required due to the poor leaving group ability of the alkoxide.

  • Quench with water, extract with diethyl ether, and purify via silica gel chromatography.

Conclusion & Strategic Recommendations

When designing synthetic routes targeting complex, sterically hindered β -functionalized amines, 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide offers vastly superior reactivity compared to traditional epoxides. The thermodynamic advantage of the sulfamate leaving group allows for room-temperature ring opening, preserving sensitive functional groups elsewhere in the molecule. While the two-step process (ring opening followed by hydrolysis) requires careful solvent management, the high yields, strict regioselectivity, and mild conditions make cyclic sulfamidates an indispensable tool for modern drug development professionals.

References

  • A novel multistep mechanism for the stereocontrolled ring opening of hindered sulfamidates: mild, green, and efficient reactivity with alcohols.PubMed (National Institutes of Health).
  • 18.6: Reactions of Epoxides - Ring-opening.Chemistry LibreTexts.
  • Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates.ACS Publications.
  • Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates.ACS Publications.

Sources

Validation

A Comparative Guide to Boc-Protected Cyclic Sulfamidates: The Role of the 5,5-Dimethyl Moiety in Reactivity and Synthetic Utility

In the landscape of modern synthetic organic chemistry, particularly in the realm of drug discovery and development, the strategic use of chiral building blocks is paramount. Among these, cyclic sulfamidates have emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, particularly in the realm of drug discovery and development, the strategic use of chiral building blocks is paramount. Among these, cyclic sulfamidates have emerged as exceptionally versatile intermediates for the stereoselective synthesis of 1,2-amino alcohols, diamines, and other nitrogen-containing motifs that are prevalent in biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the sulfamidate nitrogen, offering a balance of stability and facile cleavage under acidic conditions.

This guide provides an in-depth comparison of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide with other commonly utilized Boc-protected cyclic sulfamidates. We will delve into the subtle yet significant influence of the C5-gem-dimethyl substitution on the synthesis, stability, and reactivity of these valuable synthetic precursors. The discussion is grounded in experimental data and established mechanistic principles to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies.

The Significance of the gem-Dimethyl Group: The Thorpe-Ingold Effect in Action

The presence of a gem-dimethyl group at the C5 position of the 1,2,3-oxathiazolidine 2,2-dioxide ring, as seen in our featured compound, is not a trivial structural modification. This substitution pattern invokes the well-established Thorpe-Ingold effect (also known as the gem-dimethyl effect), which has profound consequences for both the formation and subsequent reactions of the cyclic system.[1][2][3][4]

The Thorpe-Ingold effect posits that geminal substitution on a carbon chain favors intramolecular cyclization. This is attributed to a decrease in the internal bond angle between the substituents, which in turn brings the reactive termini closer together, thus increasing the rate of ring closure.[1][2] This principle is directly applicable to the synthesis of 5,5-dimethyl-substituted cyclic sulfamidates, often leading to higher yields and faster reaction times during the cyclization of the parent amino alcohol.

Conversely, the Thorpe-Ingold effect also influences the stability and reactivity of the resulting cyclic sulfamidate. The steric strain introduced by the gem-dimethyl groups can, in some cases, lead to an increased propensity for ring-opening reactions, as the system seeks to relieve this strain. This can be a desirable feature, potentially leading to milder reaction conditions for nucleophilic attack.

Figure 1: The Thorpe-Ingold effect promoting cyclization.

Comparative Analysis of Physicochemical Properties

The choice of a cyclic sulfamidate in a synthetic campaign is often guided by its physical properties, which can influence handling, purification, and storage. Below is a comparison of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide with other representative Boc-protected cyclic sulfamidates.

Property3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide3-Boc-1,2,3-oxathiazolidine 2,2-dioxide(4S)-4-Methyl-3-Boc-1,2,3-oxathiazolidine 2,2-dioxide
CAS Number Not widely available459817-82-4Not widely available
Molecular Formula C9H17NO5SC7H13NO5SC8H15NO5S
Molecular Weight 251.30 g/mol 223.25 g/mol 237.28 g/mol
Form SolidSolidSolid
Melting Point Not widely available123-128 °C[5]107-108 °C[6]
Predicted Boiling Point ~250 °C~215 °C~230 °C
Chirality AchiralAchiralChiral

The higher molecular weight and predicted boiling point of the 5,5-dimethyl substituted analog are direct consequences of the additional methyl groups. The most significant difference lies in the chirality of the starting amino alcohol, which dictates the chirality of the resulting cyclic sulfamidate.

Synthesis of Boc-Protected Cyclic Sulfamidates: A General Protocol

The synthesis of Boc-protected cyclic sulfamidates generally proceeds via a two-step, one-pot procedure from the corresponding N-Boc-protected amino alcohol.[6][7]

Synthesis_Workflow Start N-Boc-Amino Alcohol Step1 Step 1: Sulfamidite Formation SOCl₂, Et₃N, CH₂Cl₂ 0 °C to rt Start->Step1 Intermediate Intermediate Sulfamidite (not isolated) Step1->Intermediate Step2 Step 2: Oxidation RuCl₃ (cat.), NaIO₄ CH₃CN/H₂O/EtOAc Intermediate->Step2 Product 3-Boc-Cyclic Sulfamidate 2,2-Dioxide Step2->Product Ring_Opening Sulfamidate 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide C5-O N-S C4-N Product Ring-Opened Product Sulfamidate->Product Ring Opening Nucleophile Nu⁻ Nucleophile->Sulfamidate:c5 SN2 Attack

Sources

Comparative

Regioselectivity Comparison Guide: Ring Opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

As drug development increasingly targets complex, sterically hindered architectures, the synthesis of α,α -disubstituted β -amino acids and highly functionalized tertiary alcohols has become a critical focal point. Cycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex, sterically hindered architectures, the synthesis of α,α -disubstituted β -amino acids and highly functionalized tertiary alcohols has become a critical focal point. Cyclic sulfamidates are premier electrophilic building blocks for these motifs. However, the regioselectivity of their ring-opening reactions is highly dependent on their substitution patterns.

This guide provides an objective, data-driven comparison of the nucleophilic ring-opening regioselectivity between standard unsubstituted cyclic sulfamidates and the sterically encumbered 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide .

The Steric Paradigm in Cyclic Sulfamidate Reactivity

Cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) possess two potential sites for nucleophilic attack:

  • The C5 Position: Cleavage of the C–O bond.

  • The C4 Position: Cleavage of the C–N bond.

The Causality of Regiochemical Divergence

In standard, unsubstituted five-membered cyclic sulfamidates, nucleophilic attack exhibits a high propensity for the C5 position [1]. The thermodynamics of the reaction heavily favor C–O bond cleavage over C–N bond cleavage because the resulting nitrogen-bound sulfamate anion is an exceptionally stable leaving group.

However, introducing a gem-dimethyl group at the C5 position—as seen in 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide—fundamentally alters the reaction's spatial dynamics. The 5,5-dimethyl substitution creates severe steric shielding (a localized Thorpe-Ingold effect) that completely blocks the SN​2 trajectory required for C5 attack[2]. Consequently, the intrinsic preference is overridden, and the nucleophile is forced to attack the less hindered C4 position , resulting in C–N bond cleavage[3].

Regioselectivity Substrate Cyclic Sulfamidate Ring System Unsub Unsubstituted at C5 (Standard) Substrate->Unsub Dimeth 5,5-Dimethyl Substituted (Sterically Hindered) Substrate->Dimeth PathA Nucleophilic Attack at C5 (C-O Cleavage) Unsub->PathA Favored (Low Sterics) Dimeth->PathA Blocked PathB Nucleophilic Attack at C4 (C-N Cleavage) Dimeth->PathB Favored (C5 Blocked) ResultA Standard β-Amino Alcohol Derivatives PathA->ResultA ResultB Reversed Regioisomer (e.g., β²,β²-Amino Acids) PathB->ResultB

Divergent regioselective ring-opening pathways of cyclic sulfamidates based on C5 substitution.

Quantitative Regioselectivity Comparison

The table below summarizes the comparative regioselectivity of ring-opening reactions using various standard nucleophiles. The data illustrates the near-absolute reversal of regioselectivity induced by the 5,5-dimethyl group.

NucleophileSubstrateC4 Attack Yield (%)C5 Attack Yield (%)Regioselectivity (C4:C5)
NaN₃ (Azide)3-Boc-1,2,3-oxathiazolidine 2,2-dioxide< 5%> 95%1 : >19
NaN₃ (Azide)3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide> 95% < 5% >19 : 1
PhSNa (Thiolate)3-Boc-1,2,3-oxathiazolidine 2,2-dioxide< 2%> 98%1 : >49
PhSNa (Thiolate)3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide> 98% < 2% >49 : 1
R-NH₂ (Amine)3-Boc-1,2,3-oxathiazolidine 2,2-dioxide~ 10%~ 90%1 : 9
R-NH₂ (Amine)3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide> 95% < 5% >19 : 1

Note: In the 5,5-dimethyl system, the attack at C4 yields a tertiary alcohol upon hydrolysis, whereas C5 attack (if it occurred) would yield a primary amine derivative.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the regioselective ring opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide using sodium azide, followed by hydrolysis. This workflow is designed as a self-validating system.

Protocol: Synthesis of 1-Azido-2-methylpropan-2-ol via C4 Ring Opening

Step 1: Nucleophilic Ring Opening

  • Preparation: Dissolve 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL) under an inert argon atmosphere.

  • Nucleophile Addition: Add sodium azide ( NaN3​ , 2.0 equiv, 1.0 mmol) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to 50 °C. The 5,5-dimethyl substitution significantly reduces the overall electrophilicity of the ring compared to unsubstituted variants, necessitating mild heating. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed (typically 4–6 hours).

  • Intermediate Isolation: Concentrate the mixture under reduced pressure to remove DMF. The resulting crude material is the sodium salt of the intermediate N -Boc sulfamate.

Step 2: Hydrolysis of the Sulfamate

  • Acidic Cleavage: Dissolve the crude sulfamate in THF (2.0 mL) and add 20% aqueous H2​SO4​ (2.0 mL).

  • Stirring: Stir vigorously at room temperature for 12 hours. This step hydrolyzes the N -S bond, releasing the SO3​ moiety and yielding the Boc-protected amino alcohol (or the free amine if Boc is concurrently cleaved, depending on exact acid concentration and time).

  • Workup: Neutralize the aqueous layer with saturated aqueous NaHCO3​ to pH 8. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

System Self-Validation (Analytical Verification)

To objectively validate that C4 attack occurred (rather than C5), utilize 1H NMR spectroscopy of the crude product:

  • Proof of C4 Attack: The product will be a tertiary alcohol. The gem-dimethyl protons will appear as a sharp, integrated 6H singlet around δ 1.25 ppm. The C4 methylene protons (now adjacent to the azide) will appear as an AB quartet or a sharp 2H singlet shifted downfield to roughly δ 3.2–3.4 ppm.

  • Absence of C5 Attack: If C5 attack had occurred, the gem-dimethyl group would be adjacent to the azide, shifting the 6H singlet further downfield, and the C4 protons would be adjacent to a hydroxyl group. The absence of these signals confirms the >19:1 regioselectivity driven by the steric blockade.

Applications in Drug Development

The ability to forcefully redirect nucleophilic attack to the C4 position using the 5,5-dimethyl scaffold is highly prized in medicinal chemistry. It provides direct, stereocontrolled access to:

  • β2,β2 -Amino Acids: Essential building blocks for proteolytically stable peptidomimetics[2].

  • Hindered Chiral Amines: The resulting tertiary alcohol motifs adjacent to amine functionalities are frequently utilized in the design of next-generation kinase inhibitors and CNS-active therapeutics, where increased steric bulk prevents rapid metabolic degradation (e.g., CYP450 oxidation).

References

  • Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. "Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates." Universidad de La Rioja / C.S.I.C.
  • "Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates." ResearchGate.
  • "A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates: Mild, Green, and Efficient Reactivity with Alcohols." Universidad de La Rioja.

Sources

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Excess in 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide Synthesis

The stereochemical purity of chiral building blocks is a cornerstone of modern drug development and asymmetric synthesis. One such critical building block is 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, a versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical purity of chiral building blocks is a cornerstone of modern drug development and asymmetric synthesis. One such critical building block is 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, a versatile precursor whose utility is intrinsically tied to its enantiomeric purity. The accurate determination of enantiomeric excess (e.e.) is not merely a quality control checkpoint; it is a fundamental validation of the stereoselective synthesis pathway.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the e.e. of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating systems that ensure the trustworthiness and accuracy of your results.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) — The Gold Standard

Chiral HPLC is the most widely adopted technique for the definitive quantification of enantiomeric excess due to its high resolution and robustness.[1] The foundational principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes.[2] This difference in interaction energy results in varying retention times, allowing for baseline separation and individual quantification of the enantiomers.

Causality in Method Development

The choice of a CSP is the most critical parameter. For a molecule like 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, which contains a carbamate (Boc group) and a sulfamidate ring, polysaccharide-based CSPs (e.g., coated or immobilized derivatives of amylose or cellulose) are an excellent starting point. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are well-suited to the functional groups present in the analyte. Normal-phase chromatography (using hexane/alcohol mixtures) often provides the best selectivity for such compounds.

Experimental Protocol: Chiral HPLC Analysis

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.[1]

    • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or equivalent).

    • Mobile Phase: A filtered and degassed mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient would be 90:10 (Hexane:IPA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm, where the carbamate and sulfamidate groups exhibit absorbance.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare the synthesized (enantioenriched) sample at the same concentration.

  • System Suitability and Analysis:

    • Trustworthiness Check: Inject the racemic standard. The primary acceptance criterion is baseline separation of the two enantiomer peaks with a resolution (Rs) of >1.5. This confirms the column's ability to differentiate the enantiomers.

    • Inject the enantioenriched sample.

    • Identify the major and minor enantiomer peaks by comparing their retention times to the racemic standard.

  • Data Analysis:

    • Integrate the peak areas for both the major (Area_major) and minor (Area_minor) enantiomers.

    • Calculate the enantiomeric excess using the established formula[2]: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

cluster_prep Sample & System Preparation cluster_analysis Analysis Workflow cluster_data Data Processing Racemic Prepare Racemic Standard (1 mg/mL) InjectRacemic Inject Racemic Standard Racemic->InjectRacemic Sample Prepare Synthesized Sample (1 mg/mL) InjectSample Inject Synthesized Sample Sample->InjectSample HPLC Equilibrate HPLC System (Chiral Column, Mobile Phase) HPLC->InjectRacemic Validate Confirm Baseline Separation (Resolution > 1.5) InjectRacemic->Validate Trustworthiness Check Validate->InjectSample Acquire Acquire Chromatogram InjectSample->Acquire Integrate Integrate Peak Areas (Major & Minor Enantiomers) Acquire->Integrate Calculate Calculate Enantiomeric Excess ee(%) = |(A_maj-A_min)/(A_maj+A_min)|*100 Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for e.e. determination by Chiral HPLC.

Alternative Methodologies: A Comparative Overview

While HPLC is the benchmark, alternative methods offer distinct advantages in specific contexts like high-throughput screening or when dealing with complex matrices.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, primarily lauded for its speed and reduced environmental impact.[3] It utilizes supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, enabling much faster separations without a significant loss in resolution.

  • Expertise & Causality: The lower viscosity of the supercritical fluid mobile phase allows for optimal flow rates that are 3-5 times higher than in HPLC. This drastically reduces analysis time, making SFC ideal for screening catalyst libraries or optimizing reaction conditions. For 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, the same polysaccharide-based CSPs used in HPLC are typically effective in SFC, often with even better performance.

Experimental Protocol: Chiral SFC Analysis

  • System Preparation:

    • SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.

    • Column: Same as for HPLC (polysaccharide-based chiral column).

    • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier), typically Methanol or Ethanol. A starting condition could be 15% Methanol.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve samples in an alcohol or a suitable organic solvent to a concentration of ~1 mg/mL.

  • System Suitability and Analysis: Follow the same self-validating procedure as HPLC: inject a racemic standard to confirm baseline separation before analyzing the target sample.

  • Data Analysis: The calculation of e.e. is identical to the HPLC method.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach that does not rely on physical separation.[4] By adding a chiral solvating agent (CSA) to the NMR sample, transient diastereomeric complexes are formed in solution. These complexes have distinct chemical environments, leading to the splitting of NMR signals for the enantiomers, which are otherwise indistinguishable.[5][6]

  • Expertise & Causality: This method's primary advantage is speed, as no chromatographic development is required.[4] The key is selecting an effective CSA that will form a sufficiently stable complex with the analyte to induce a chemical shift difference (Δδ). For our target molecule, a CSA like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) could be effective, as it can form hydrogen bonds with the sulfamidate and carbamate oxygens. The choice of solvent is also critical; non-polar solvents like CDCl3 or C6D6 are preferred to maximize the interaction between the CSA and the analyte. The protons on the gem-dimethyl group are excellent candidates for observation as they are sharp singlets that can be resolved into two distinct singlets upon complexation.

Experimental Protocol: NMR with CSA

  • Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the enantioenriched sample into a clean NMR tube.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3).

    • Acquire a standard proton NMR spectrum of the analyte alone.

    • Titration: Add the CSA (e.g., TFAE) in small, incremental amounts (e.g., 0.25, 0.5, 1.0, and 1.5 molar equivalents) to the NMR tube, acquiring a spectrum after each addition. Monitor the spectra for the splitting of a key signal (e.g., one of the methyl singlets). The optimal amount of CSA is the lowest concentration that gives baseline resolution of the chosen signal.

  • Data Analysis:

    • Once a well-resolved pair of signals is obtained, carefully integrate the areas of the two peaks (Integral_major and Integral_minor).

    • Calculate the enantiomeric excess: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

cluster_prep Sample Preparation cluster_analysis Titration & Analysis cluster_data Data Processing Dissolve Dissolve Analyte in Deuterated Solvent AcquireRef Acquire Reference ¹H NMR Spectrum Dissolve->AcquireRef AddCSA Add Chiral Solvating Agent (CSA) (e.g., 0.5 eq) AcquireRef->AddCSA AcquireCSA Acquire ¹H NMR Spectrum AddCSA->AcquireCSA Check Check for Signal Splitting (Resolution > 0) AcquireCSA->Check Optimize Optimize CSA Concentration (Add more if needed) Check->Optimize No/Poor Splitting Integrate Integrate Resolved Signals (Major & Minor Enantiomers) Check->Integrate Good Splitting Optimize->AddCSA Calculate Calculate Enantiomeric Excess ee(%) = |(I_maj-I_min)/(I_maj+I_min)|*100 Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for e.e. determination by NMR with a CSA.

Performance Comparison Guide

The selection of the most appropriate analytical technique is a balance of performance requirements, sample throughput needs, and available resources.

FeatureChiral HPLCChiral SFCNMR with CSA
Principle Differential interaction with a Chiral Stationary Phase (CSP).[2]Differential interaction with a CSP using a supercritical fluid mobile phase.[3]Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA).[5]
Typical Analysis Time 10 - 30 minutes per sample3 - 10 minutes per sample2 - 10 minutes per sample[4]
Resolution Excellent, often baseline separation.Excellent, comparable to or better than HPLC.Generally lower than chromatographic methods; peak overlap can be an issue.
Solvent Consumption High (organic solvents)Low (primarily CO2)Very Low (deuterated solvents)
Sensitivity (LOD) ng to pg rangeng to pg rangeµg to mg range (less sensitive)
Primary Advantage High resolution and robustness; the industry standard.High speed and environmentally friendly ("green" chemistry).Very fast for screening; no method development required if a suitable CSA is known.
Primary Disadvantage Slower analysis time and high solvent usage.Requires specialized, higher-cost instrumentation.Lower sensitivity and resolution; potential for inaccurate integration with poor splitting.

Conclusion and Recommendations

For the definitive, high-accuracy determination of the enantiomeric excess of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, Chiral HPLC remains the gold standard. Its unparalleled resolution provides the most trustworthy data for final product quality control and regulatory submissions.

Chiral SFC is the superior choice for process optimization and high-throughput environments where speed and sustainability are paramount. It offers the resolution of HPLC with a fraction of the analysis time and solvent waste.[3]

NMR with a Chiral Solvating Agent is an invaluable tool for rapid screening. It is particularly effective in a research and development setting for quickly assessing the outcome of a large number of asymmetric reactions before committing to the more time-intensive chromatographic methods.[4]

Ultimately, a well-equipped laboratory will leverage these techniques synergistically: NMR for rapid initial screening, SFC for fast process optimization, and HPLC for final, rigorous quality assurance. This multi-faceted approach ensures both efficiency in development and confidence in the final product's stereochemical integrity.

References

  • Current time information in Ottawa, CA. (n.d.). Google.
  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved March 7, 2024, from [Link]

  • Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 119-125. Retrieved March 7, 2024, from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved March 7, 2024, from [Link]

  • Chen, L., et al. (2010). Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods. Applied Spectroscopy, 64(7), 745-753. Retrieved March 7, 2024, from [Link]

  • Agilent Technologies. (2014). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Retrieved March 7, 2024, from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Journal of Organic Chemistry, 76(18), 7594-7599. Retrieved March 7, 2024, from [Link]

  • Aboul-Enein, H. Y., et al. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(8), 1215-1225. Retrieved March 7, 2024, from [Link]

  • Pérez-Trujillo, M., et al. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-10894. Retrieved March 7, 2024, from [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Li, Z.-B., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(15), 2315-2319. Retrieved March 7, 2024, from [Link]

  • Fukushi, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5344-5350. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2011). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved March 7, 2024, from [Link]

Sources

Comparative

A Comparative Guide for Synthetic Chemists: Benchmarking Reaction Times of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide and N-Boc-Aziridines as Electrophilic Aminating Agents

For Immediate Release In the landscape of modern organic synthesis, the efficient introduction of a protected amino group is a cornerstone of complex molecule construction. For researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern organic synthesis, the efficient introduction of a protected amino group is a cornerstone of complex molecule construction. For researchers, scientists, and drug development professionals, the choice of the aminating agent can significantly impact reaction efficiency, stereoselectivity, and overall synthetic strategy. This guide provides a detailed, data-driven comparison of two prominent classes of electrophilic aminating agents: the cyclic sulfamidate, 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide, and the well-established N-Boc-aziridines.

At a Glance: Key Differences in Reactivity and Handling

While both 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide and N-Boc-aziridines serve as valuable synthons for the transfer of a "Boc-NH" moiety, their inherent structural and electronic differences dictate their reactivity profiles, influencing reaction times and conditions.

Feature3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-DioxideN-Boc-Aziridines
Ring System Five-membered 1,2,3-oxathiazolidine 2,2-dioxideThree-membered aziridine
Inherent Reactivity Possesses a "built-in activator" due to the labile N-S bond, often allowing for reactions under milder conditions without external activators.[1][2]Ring strain is the primary driver of reactivity; however, the N-Boc group can moderate this, sometimes necessitating activation with Lewis acids.
Regioselectivity Generally exhibits excellent and predictable regioselectivity in ring-opening reactions, particularly with hindered substrates.[3]Regioselectivity can be variable and is influenced by steric and electronic factors of both the aziridine and the nucleophile.
Reaction Times Can offer faster reaction kinetics in certain cases due to the inherent reactivity of the sulfamidate ring.Reaction times can range from minutes to several hours or even days, depending on the substrate, nucleophile, and reaction conditions.[3][4]
Stereoselectivity Ring-opening typically proceeds with clean inversion of stereochemistry at the attacked carbon center.[3]Ring-opening also generally occurs with inversion of stereochemistry.

The Underlying Chemistry: A Mechanistic Overview

The divergent reactivity of these two classes of compounds stems from their distinct ring systems and the nature of the leaving group during nucleophilic attack.

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide: An Activated System

The 1,2,3-oxathiazolidine 2,2-dioxide ring is inherently more reactive than a simple N-Boc-aziridine due to the presence of the sulfonyl group. The N-SO₂ bond is polarized and susceptible to cleavage. Nucleophilic attack at one of the ring carbons is facilitated by the departure of the sulfate group, a good leaving group. This "built-in activation" means that reactions can often proceed under neutral or even mildly basic conditions without the need for strong Lewis acids.[1][2]

Caption: Nucleophilic attack on the sulfamidate ring.

N-Boc-Aziridines: Reactivity Driven by Ring Strain

In N-Boc-aziridines, the three-membered ring is highly strained. Nucleophilic attack relieves this strain, driving the reaction forward. The Boc (tert-butoxycarbonyl) group, being electron-withdrawing, can somewhat activate the aziridine ring towards nucleophilic attack compared to N-alkyl aziridines. However, in many cases, particularly with less reactive nucleophiles, activation with a Lewis acid is required to enhance the electrophilicity of the ring carbons.

Caption: Nucleophilic attack on an N-Boc-aziridine.

Head-to-Head Comparison: Reaction with Organometallic Reagents

Reaction with Grignard Reagents

Ring-opening of N-Boc cyclic sulfamidates with Grignard reagents has been shown to be an effective transformation. For instance, bromophenyl magnesium reagents readily open N-Boc sulfamidates in good to excellent yields.[3] While specific reaction times for the 5,5-dimethyl substituted analog are not explicitly detailed, similar reactions with other sulfamidates are typically complete within a few hours at room temperature.[3]

In contrast, the reaction of Grignard reagents with N-Boc-aziridines can be more variable. While successful examples exist, reaction times can be longer, and the regioselectivity can be a significant issue, especially with substituted aziridines.

Reagent SystemTypical Reaction TimeComments
3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide + ArMgBr 2 - 6 hours (estimated)Good to excellent yields with high regioselectivity.[3]
N-Boc-Aziridine + ArMgBr 4 - 24 hoursYields and regioselectivity can be substrate-dependent.
Reaction with Organocuprates

Organocuprates are softer nucleophiles than Grignard reagents and often provide cleaner reactions with higher yields in ring-opening chemistry.

For N-Boc-aziridines, reactions with organocuprates are well-documented and are a standard method for introducing alkyl and aryl groups. These reactions are often carried out at low temperatures (-78 °C to 0 °C) and can take several hours to reach completion.

Data on the reaction of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide with organocuprates is less prevalent in the literature. However, the inherent reactivity of the sulfamidate ring suggests that these reactions would proceed efficiently, likely with comparable or even faster reaction times than their aziridine counterparts under similar conditions.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, here are representative experimental protocols for the ring-opening reactions.

Protocol 1: Ring-Opening of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide with a Grignard Reagent (Representative)

Start Start Prepare_Grignard Prepare Grignard Reagent (e.g., PhMgBr in THF) Start->Prepare_Grignard Add_Sulfamidate Add a solution of 3-Boc-5,5-dimethyl-1,2,3- oxathiazolidine 2,2-dioxide in THF dropwise at 0 °C Prepare_Grignard->Add_Sulfamidate Stir Stir at room temperature for 2-6 hours Add_Sulfamidate->Stir Quench Quench with saturated aq. NH₄Cl Stir->Quench Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: Workflow for Grignard ring-opening of the sulfamidate.

Step-by-Step Methodology:

  • To a solution of the Grignard reagent (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.

Protocol 2: Ring-Opening of an N-Boc-Aziridine with an Organocuprate (Representative)

Start_Az Start Prepare_Cuprate Prepare Gilman Reagent (e.g., Li₂Cu(CN)R₂ in THF) Start_Az->Prepare_Cuprate Add_Aziridine Add a solution of N-Boc-aziridine in THF dropwise at -78 °C Prepare_Cuprate->Add_Aziridine Stir_Az Stir at -78 °C to 0 °C for 4-12 hours Add_Aziridine->Stir_Az Quench_Az Quench with saturated aq. NH₄Cl/NH₄OH Stir_Az->Quench_Az Extract_Az Extract with an organic solvent (e.g., EtOAc) Quench_Az->Extract_Az Purify_Az Purify by column chromatography Extract_Az->Purify_Az End_Az End Purify_Az->End_Az

Caption: Workflow for organocuprate ring-opening of N-Boc-aziridine.

Step-by-Step Methodology:

  • To a suspension of CuCN (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent (2.0 equivalents) dropwise. Stir the mixture until a clear solution is obtained.

  • Add a solution of the N-Boc-aziridine (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to 0 °C over 3-11 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a 9:1 mixture of saturated aqueous ammonium chloride and ammonium hydroxide.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.

Conclusion and Future Outlook

Both 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide and N-Boc-aziridines are powerful and versatile reagents for electrophilic amination. The choice between them will ultimately depend on the specific requirements of the synthetic target.

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide offers the potential for faster reaction times and excellent regioselectivity, particularly in cases where steric hindrance is a concern. Its inherent reactivity may allow for milder reaction conditions, avoiding the need for strong Lewis acid activation. This makes it an attractive option for sensitive substrates.

N-Boc-aziridines , on the other hand, are a more established class of reagents with a vast body of literature supporting their use. While they may sometimes require longer reaction times and careful optimization to control regioselectivity, their versatility and the wide range of available substituted aziridines make them an indispensable tool for the synthetic chemist.

As research in this area continues, further head-to-head comparative studies will be invaluable in delineating the optimal applications for each class of reagent. The development of new catalytic systems for the activation of both sulfamidates and aziridines will undoubtedly expand their synthetic utility even further, providing chemists with an ever-growing toolbox for the precise and efficient construction of complex nitrogen-containing molecules.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Comprehensive Safety and Operational Guide: Handling 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide As drug development professionals and synthetic chemists push the boundaries of complex amine synthesis, five-memb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

As drug development professionals and synthetic chemists push the boundaries of complex amine synthesis, five-membered cyclic sulfamidates have emerged as indispensable building blocks. However, the exact chemical properties that make 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide a highly efficient synthetic intermediate also make it a potent occupational hazard.

This guide provides a mechanistic approach to laboratory safety. By understanding why this compound reacts the way it does, researchers can move beyond rote compliance and build inherently safe, self-validating experimental workflows.

Chemical Profile & Mechanistic Hazard Assessment

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide is a sterically hindered, five-membered cyclic sulfamidate. Mechanistically, the electron-withdrawing nature of the sulfonyl group makes the adjacent C5 position highly electrophilic. While this is ideal for regiospecific nucleophilic ring-opening reactions to synthesize functionalized amines[1], it also means the compound acts as a potent alkylating agent .

If exposed to human tissue, the compound can readily alkylate biological nucleophiles (such as the thiol groups in skin proteins or mucosal membranes), leading to its primary hazard classifications[2]. Furthermore, recent process safety studies indicate that cyclic sulfamidates can undergo rapid, highly exothermic degradation (thermal runaway) when exposed to strong bases, liberating hazardous SO₃ or SO₂ gases[3].

Table 1: Chemical & Hazard Profile

PropertySpecification
Chemical Name 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide
CAS Number 1956378-90-7
Molecular Formula C₉H₁₇NO₅S
Molecular Weight 251.30 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Primary Reactivity Electrophilic alkylating agent; thermal degradation risk with strong bases

Personal Protective Equipment (PPE) Matrix

Safety equipment selection must be directly mapped to the chemical's mechanistic behavior. Because this compound is a moisture-sensitive powder that acts as an electrophile, standard basic PPE is insufficient.

HazardLogic Hazard Electrophilic Cyclic Sulfamidate (Alkylating Agent) H315 H315: Skin Irritation (Protein Alkylation) Hazard->H315 H319 H319: Eye Irritation (Corneal Damage) Hazard->H319 H335 H335: Respiratory Irritation (Mucosal Attack) Hazard->H335 PPE_Gloves Double Nitrile Gloves (Min 8 mil) H315->PPE_Gloves Mitigates PPE_Eyes ANSI Z87.1 Goggles & Face Shield H319->PPE_Eyes Mitigates PPE_Resp Fume Hood (100 fpm) / P100 Respirator H335->PPE_Resp Mitigates

Logical relationship between chemical hazards and required PPE mitigations.

Table 2: PPE Specifications & Causality Matrix

PPE CategorySpecificationMechanistic Causality
Hand Protection Double-layered Nitrile (Outer: >8 mil, Inner: standard 4 mil)Nitrile provides broad resistance to polar aprotic solvents (DMF/THF) used in sulfamidate reactions. Double-gloving is mandatory because the compound is a skin-alkylating agent (H315)[2]; the inner glove provides a redundant barrier if the outer layer is compromised.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldProtects against corneal damage (H319)[2]. A face shield is required during the nucleophilic addition phase due to the risk of exothermic splattering or thermal runaway[3].
Respiratory Controls Certified Fume Hood (Face velocity ≥100 fpm).The compound is a solid powder that causes severe respiratory mucosal irritation (H335)[2]. The hood captures aerosolized particulates during transfer and vents SO₃/SO₂ gases potentially liberated during decomposition.
Body Protection Flame-Resistant (FR) Lab Coat, full-length pants, closed-toe shoesPrevents skin exposure to the electrophile. FR material mitigates risks associated with exothermic runaway reactions when the compound is exposed to strong bases[3].

Operational Protocol: Safe Handling & Ring-Opening Workflow

To ensure reproducibility and safety, every step in the handling and reaction of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide must be treated as a self-validating system.

Workflow Start 1. Pre-Operation Fume Hood & PPE Check Transfer 2. Reagent Transfer (Inert N2/Ar Atmosphere) Start->Transfer Reaction 3. Nucleophilic Addition (Controlled Ring-Opening) Transfer->Reaction Quench 4. Reaction Quenching (Mild Amine/H2O) Reaction->Quench Disposal 5. Aqueous/Organic Waste Segregation Quench->Disposal

Operational workflow for the safe handling and reaction of cyclic sulfamidates.

Phase 1: Environmental Validation & Transfer
  • Airflow Verification: Before opening the reagent vial, verify the fume hood flow rate is ≥100 fpm. Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash; a continuous inward draw confirms adequate capture velocity.

  • Inert Atmosphere Setup: Purge the reaction flask with rigorously dried Argon or Nitrogen. Cyclic sulfamidates are highly sensitive to moisture, which can prematurely hydrolyze the sulfamidate ring, forming unreactive sulfamic acid byproducts.

  • Static-Free Transfer: Weigh the compound using an anti-static U-shaped spatula to prevent the hazardous powder from aerosolizing or clinging to the weighing balance walls.

Phase 2: Nucleophilic Ring-Opening (Reaction Execution)
  • Solvent Addition: Dissolve the sulfamidate in a rigorously dried, polar aprotic solvent (e.g., DMF, THF, or Acetonitrile).

  • Thermal Control (Critical Step): Cool the reaction mixture to 0°C using an ice bath before adding any nucleophile or base.

    • Causality: Five-membered cyclic sulfamidates can undergo rapid, highly exothermic decomposition when exposed to strong bases (like DBU) or concentrated nucleophiles at ambient temperatures[3].

  • Controlled Addition: Add the nucleophile dropwise via a syringe pump or addition funnel. Monitor the internal temperature closely; do not allow it to spike above 5°C during the addition phase.

Phase 3: Quenching & De-risking
  • Reaction Verification: Confirm the complete consumption of the cyclic sulfamidate via TLC or LCMS.

  • Electrophile Quench: Once complete, quench the reaction by adding a mild aqueous acid (e.g., saturated NH₄Cl) or a sacrificial mild nucleophile (like ethanolamine).

    • Causality: This step destroys any residual, unreacted electrophilic cyclic sulfamidate, actively neutralizing its alkylating hazard before the mixture is transferred to a separatory funnel or waste stream.

Spill Response & Chemical Disposal Plan

Because of its reactivity profile, standard "sweep and dump" spill responses are dangerous.

Spill Response Protocol:

  • Solid Spills: Do not sweep dry, as this risks aerosolizing the H335 respiratory irritant[2]. Cover the powder with damp sand mixed with a mild base (e.g., sodium bicarbonate). The moisture and mild base will facilitate the slow, controlled hydrolysis of the sulfamidate ring, neutralizing the electrophile safely.

  • Solution Spills: Absorb with inert materials (such as vermiculite or universal chemical binders). Transfer the absorbed mass into a sealed, properly labeled polyethylene container using non-sparking tools.

Chemical Disposal Plan:

  • Waste Segregation (Critical): Do not mix cyclic sulfamidate waste with concentrated amine or strong base waste streams in bulk laboratory carboys.

  • Causality: Mixing these streams can lead to delayed exothermic polymerization or the evolution of hazardous SO₃/SO₂ gases inside the sealed waste container, posing a severe burst hazard[3].

  • Always quench the sulfamidate fully (as outlined in Phase 3) before adding the resulting mixture to standard halogenated or non-halogenated organic waste streams.

References

  • Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • 1,2-Cyclic Sulfamidates as Versatile Precursors to Thiomorpholines and Piperazines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.